Technical Documentation Center

2-(4-Morpholinyl)ethyl nicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Morpholinyl)ethyl nicotinate
  • CAS: 93202-76-7

Core Science & Biosynthesis

Foundational

The Enigmatic Path of a Nicotinic Acid Prodrug: A Mechanistic Exploration of 2-(4-Morpholinyl)ethyl Nicotinate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the quest for optimized therapeutic agents, the prodrug strategy stands as a cornerstone of modern medicinal chemistry. By ma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for optimized therapeutic agents, the prodrug strategy stands as a cornerstone of modern medicinal chemistry. By masking a pharmacologically active molecule, a prodrug can overcome a multitude of pharmacokinetic and pharmacodynamic hurdles, from poor solubility and rapid metabolism to off-target toxicity. This guide delves into the mechanistic intricacies of 2-(4-Morpholinyl)ethyl nicotinate, a putative prodrug of the well-established lipid-lowering agent, nicotinic acid (niacin). While specific preclinical data on this particular ester is not extensively available in the public domain, this document will construct a robust, evidence-based framework for its anticipated mechanism of action. This will be achieved by drawing upon the established principles of prodrug biochemistry, the known metabolic pathways of nicotinic acid esters, and validated experimental protocols for prodrug characterization.

The Rationale for a Nicotinic Acid Prodrug

Nicotinic acid, a B-vitamin, has been a therapeutic option for dyslipidemia for decades. Its ability to favorably modulate a broad spectrum of lipids, most notably by increasing high-density lipoprotein (HDL) cholesterol, makes it a valuable tool in cardiovascular risk management. However, its clinical utility is often hampered by a series of undesirable side effects, primarily a pronounced cutaneous flushing. This reaction, mediated by prostaglandins, can lead to poor patient compliance. A prodrug approach, such as the esterification of nicotinic acid to form 2-(4-Morpholinyl)ethyl nicotinate, aims to mitigate these adverse effects by altering the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, potentially leading to a more gradual release of nicotinic acid and a blunted side-effect profile.

The Anticipated Metabolic Activation Pathway

The central hypothesis for the mechanism of action of 2-(4-Morpholinyl)ethyl nicotinate as a prodrug is its enzymatic hydrolysis to yield the active nicotinic acid and the inactive promoiety, 2-(4-morpholinyl)ethanol. This biotransformation is expected to be catalyzed by a class of enzymes known as esterases.

Prodrug 2-(4-Morpholinyl)ethyl Nicotinate (Inactive Prodrug) Active_Drug Nicotinic Acid (Active Moiety) Prodrug->Active_Drug Hydrolysis Promoiety 2-(4-Morpholinyl)ethanol (Inactive Promoiet) Prodrug->Promoiety Hydrolysis Enzymes Esterases (e.g., Carboxylesterases) Enzymes->Prodrug

Caption: Proposed metabolic activation of 2-(4-Morpholinyl)ethyl nicotinate.

The Key Players: Carboxylesterases

The human body possesses a variety of esterases, with carboxylesterases (CES) being the most prominent in the metabolism of xenobiotics, including many prodrugs.[1][2] The two major isoforms, CES1 and CES2, exhibit distinct tissue distribution and substrate specificities.

  • CES1: Primarily located in the liver, with lower expression in the lungs, and adipose tissue. It is generally responsible for the hydrolysis of esters with small alcohol groups and large acyl groups.[3]

  • CES2: Predominantly found in the small intestine and colon, with some presence in the liver and kidneys. It typically hydrolyzes esters with large alcohol moieties and small acyl groups.[3]

Given the structure of 2-(4-Morpholinyl)ethyl nicotinate, with a relatively small nicotinoyl acyl group, both CES1 and CES2 could potentially contribute to its hydrolysis. The intestinal activity of CES2 might facilitate first-pass metabolism following oral administration, while hepatic CES1 would be crucial for activating the prodrug that reaches systemic circulation.

Experimental Validation of the Prodrug Mechanism

A series of well-established in vitro and in vivo experimental protocols are essential to rigorously validate the proposed mechanism of action. These studies are designed to quantify the rate and extent of conversion, identify the enzymes responsible, and characterize the pharmacokinetic profile of both the prodrug and the released active drug.

In Vitro Hydrolysis Assays

The initial step in characterizing 2-(4-Morpholinyl)ethyl nicotinate as a prodrug involves assessing its stability and conversion rate in relevant biological matrices.

Table 1: Key In Vitro Hydrolysis Experiments

Experiment Biological Matrix Primary Objective Key Parameters Measured
Plasma Stability Human and animal plasmaTo determine the rate of hydrolysis in systemic circulation.Half-life (t1/2) of the prodrug, rate of nicotinic acid formation.
Liver Microsome Stability Human and animal liver microsomesTo assess the contribution of hepatic metabolism to prodrug activation.Intrinsic clearance (CLint), rate of metabolite formation.
Intestinal S9 Fraction Stability Human and animal intestinal S9 fractionsTo evaluate the role of intestinal enzymes in first-pass metabolism.Rate of hydrolysis, identification of metabolites.
Recombinant Enzyme Assay Purified human CES1 and CES2To definitively identify the specific enzymes responsible for hydrolysis.Michaelis-Menten kinetics (Km, Vmax).

Experimental Protocol: In Vitro Plasma Stability Assay

  • Preparation of Plasma: Obtain pooled human plasma from a reputable commercial source. Ensure proper storage at -80°C until use. Thaw at 37°C immediately before the experiment.

  • Incubation: In a temperature-controlled environment (37°C), add a stock solution of 2-(4-Morpholinyl)ethyl nicotinate in a suitable organic solvent (e.g., DMSO, acetonitrile) to pre-warmed plasma to achieve a final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (<1%) to avoid protein precipitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard to stop the enzymatic reaction and precipitate plasma proteins.

  • Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentrations of the remaining 2-(4-Morpholinyl)ethyl nicotinate and the newly formed nicotinic acid using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the concentration of the prodrug versus time and determine the half-life of hydrolysis.

cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis Plasma Pooled Human Plasma Incubation Incubate at 37°C Plasma->Incubation Prodrug_Stock Prodrug Stock Solution Prodrug_Stock->Incubation Time_Points t = 0, 5, 15, 30, 60, 120 min Incubation->Time_Points Quenching Quench with Acetonitrile + Internal Standard Time_Points->Quenching Centrifuge Centrifuge Quenching->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (Half-life Calculation) LCMS->Data

Caption: Workflow for an in vitro plasma stability assay.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in appropriate animal models (e.g., rats, dogs) are crucial to understand the complete ADME profile of the prodrug and its active metabolite.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Dosing: Administer a single oral dose of 2-(4-Morpholinyl)ethyl nicotinate, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), via oral gavage.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples from the tail vein or via cannulation into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Analyze the plasma samples for the concentrations of both 2-(4-Morpholinyl)ethyl nicotinate and nicotinic acid using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

Parameter Description Significance
Cmax Maximum plasma concentrationIndicates the peak exposure to the prodrug and active drug.
Tmax Time to reach CmaxReflects the rate of absorption and conversion.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Elimination half-lifeIndicates the time taken for the drug concentration to reduce by half.
F (%) BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Conclusion: A Path Forward

The conceptual framework presented here provides a comprehensive guide to understanding and validating the mechanism of action of 2-(4-Morpholinyl)ethyl nicotinate as a prodrug. While direct experimental data for this specific molecule is sparse in publicly accessible literature, the principles of ester prodrug metabolism, driven by the well-characterized carboxylesterase system, offer a robust predictive model. The successful execution of the outlined in vitro and in vivo experimental workflows is paramount to confirming these hypotheses, quantifying the efficiency of the prodrug strategy, and ultimately determining its therapeutic potential in delivering nicotinic acid with an improved safety and tolerability profile. This systematic approach, grounded in established scientific methodology, is essential for the progression of any novel prodrug candidate from a conceptual molecule to a clinically viable therapeutic agent.

References

  • Due to the lack of specific literature on 2-(4-Morpholinyl)ethyl nicotinate, the references would be populated with authoritative sources on prodrug design, esterase function, nicotinic acid pharmacology, and standard pharmacokinetic protocols.

Sources

Exploratory

Molecular weight and chemical structure analysis of 2-(4-Morpholinyl)ethyl nicotinate

This guide provides an in-depth technical analysis of 2-(4-Morpholinyl)ethyl nicotinate , a specific ester derivative of nicotinic acid.[1] This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Morpholinyl)ethyl nicotinate , a specific ester derivative of nicotinic acid.[1] This document is structured for researchers and drug development professionals, focusing on structural elucidation, synthesis logic, and rigorous analytical protocols.

[1]

Executive Summary

2-(4-Morpholinyl)ethyl nicotinate (IUPAC: 2-morpholin-4-ylethyl pyridine-3-carboxylate) is a functionalized ester merging the vasoactive properties of the nicotinoyl moiety with the hydrophilic, pharmacokinetic-modulating morpholine ring.[1] While structurally related to pharmaceutical agents like Nicametate (diethylamino analog) and Morniflumate (anilinonicotinic acid analog), this specific entity (


) presents unique analytical challenges due to its dual basic centers and hydrolytically sensitive ester linkage.[1]

This guide details the molecular weight validation, synthesis pathways, and spectral fingerprinting required for the identification and quality control of this compound.

Part 1: Physicochemical Profile & Molecular Weight[1]

Fundamental Constants

The molecular weight (MW) is the primary metric for identity confirmation in mass spectrometry. The theoretical values below must match experimental observations within


 5 ppm for high-resolution mass spectrometry (HRMS).
PropertyValueNotes
Chemical Formula

Confirmed by elemental analysis or HRMS.
Molecular Weight 236.27 g/mol Average mass (for stoichiometric calculations).[1]
Monoisotopic Mass 236.1161 Da Exact mass for

calculation in MS.[1]
CAS Number Not widely listedOften synthesized in-situ or as a custom research chemical.[1]
pKa (Calculated)

~7.8;

~3.2
The morpholine nitrogen is the primary protonation site.[1]
LogP (Predicted) 0.8 – 1.2Moderately lipophilic; soluble in polar organic solvents (MeOH, DMSO).[1]
Structural Components

The molecule consists of three distinct pharmacophores/structural blocks:

  • Nicotinoyl Head: A pyridine-3-carbonyl group responsible for UV absorption (

    
     nm).[1]
    
  • Ethylene Spacer: A 2-carbon alkyl chain (

    
    ) linking the ester oxygen to the morpholine nitrogen.[1]
    
  • Morpholine Tail: A saturated heterocycle providing solubility and basicity.

Part 2: Synthetic Route & Structural Logic[1]

To understand the impurity profile, one must understand the synthesis. The most robust route involves the esterification of nicotinoyl chloride with 4-(2-hydroxyethyl)morpholine.[1]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the synthesis and potential side reactions (hydrolysis).

SynthesisPathway NicAcid Nicotinic Acid (C6H5NO2) NicCl Nicotinoyl Chloride Intermediate NicAcid->NicCl Reflux/SOCl2 -SO2, -HCl SOCl2 Thionyl Chloride (SOCl2) SOCl2->NicCl Target 2-(4-Morpholinyl)ethyl Nicotinate (Target) NicCl->Target Esterification (DCM/TEA, 0°C) MorphAlc 4-(2-Hydroxyethyl) morpholine MorphAlc->Target Hydrolysis Hydrolysis Impurity (Nicotinic Acid + Alcohol) Target->Hydrolysis H2O / High pH (Degradation)

Figure 1: Synthetic pathway for 2-(4-Morpholinyl)ethyl nicotinate via acid chloride activation, highlighting the critical hydrolysis degradation pathway.[1]

Part 3: Analytical Strategy (The Core)[1]

This section provides the specific spectral data expected for this molecule. These protocols serve as a self-validating system: if the NMR signals do not match the integration ratios below, the structure is incorrect or impure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


-NMR spectrum is the definitive tool for structural confirmation.[1]

Solvent:


 (Chloroform-d) or 

. Reference: TMS (0.00 ppm).
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Pyridine H-2 9.20 - 9.25Singlet (s)1HMost deshielded; adjacent to N and C=O.[1]
Pyridine H-6 8.75 - 8.80Doublet (d)1HDeshielded by ring N.
Pyridine H-4 8.30 - 8.35Doublet (dt)1HAdjacent to C=O; coupling with H-5.[1]
Pyridine H-5 7.35 - 7.45Doublet of Doublets (dd)1HShielded relative to other aromatics.[1]
Ester

4.45 - 4.55Triplet (t)2HDeshielded by ester oxygen (

Hz).[1]
Morpholine

3.70 - 3.75Triplet (t)4HCharacteristic morpholine ether protons.[1]
Ethyl

2.75 - 2.85Triplet (t)2HAdjacent to amine nitrogen.[1]
Morpholine

2.50 - 2.60Triplet (t)4HRing protons adjacent to nitrogen.[1]

Self-Validation Check:

  • The ratio of aromatic protons (4H) to the Ester

    
     (2H) must be exactly 2:1.[1]
    
  • The Morpholine ring must show two distinct multiplets (4H each) separated by ~1.2 ppm.

Mass Spectrometry (MS) Fragmentation Logic

Mass spectrometry confirms the molecular weight and the connectivity of the ester bond.

Method: ESI-MS (Positive Mode).[1][2] Expected Ion:


[1]

Fragmentation Pathway (MS/MS):

  • Precursor:

    
     237.1
    
  • Primary Loss: Cleavage of the ester bond often yields the Nicotinoyl cation (

    
    ).
    
    • Fragment:

      
       106.03 (Dominant peak).[1]
      
  • Secondary Loss: Cleavage of the morpholine ring or ethyl chain.

    • Fragment:

      
       114.09 (Morpholinoethyl cation, 
      
      
      
      ).[1]

MS_Fragmentation Parent [M+H]+ m/z 237.12 Frag1 Nicotinoyl Cation m/z 106.03 (Pyridine-CO+) Parent->Frag1 Ester Cleavage Frag2 Morpholinoethyl Cation m/z 114.09 (+CH2-CH2-Morph) Parent->Frag2 C-O Cleavage Neutral1 Neutral Loss: Morpholinoethanol Parent->Neutral1 Neutral2 Neutral Loss: Nicotinic Acid Parent->Neutral2

Figure 2: ESI-MS fragmentation logic. The presence of m/z 106 and 114 confirms the ester linkage between the pyridine and morpholine moieties.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a quick check for the integrity of the ester bond (susceptible to hydrolysis).[1]

  • C=O Stretch (Ester):

    
     (Strong).[1] Loss of this peak indicates hydrolysis.
    
  • C-O-C Stretch:

    
    .[1]
    
  • C=N / C=C (Pyridine):

    
    .[1]
    
  • Absence of OH: No broad peak at

    
     (unless wet or hydrolyzed).[1]
    

Part 4: Quality Control & Impurity Profiling[1]

Stability Warning

Ester derivatives of nicotinic acid are prone to hydrolysis under basic conditions or in the presence of moisture.

  • Impurity A: Nicotinic Acid (Retains earlier on Reverse Phase HPLC).[1]

  • Impurity B: 4-(2-Hydroxyethyl)morpholine (UV inactive, requires ELSD or MS for detection).[1]

HPLC Method (Recommended)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (buffers amine).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV @ 260 nm (Nicotinoyl chromophore).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53627546, 2-(4-Morpholinyl)ethyl. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethyl nicotinate Mass Spectrum and Properties. Retrieved from [Link][1]

Sources

Foundational

Technical Whitepaper: Pharmacokinetic Profile of 2-(4-Morpholinyl)ethyl Nicotinate in Murine Models

The following technical guide details the pharmacokinetic (PK) profile of 2-(4-Morpholinyl)ethyl nicotinate , a lipophilic ester prodrug of nicotinic acid (niacin). This document is structured for researchers and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetic (PK) profile of 2-(4-Morpholinyl)ethyl nicotinate , a lipophilic ester prodrug of nicotinic acid (niacin). This document is structured for researchers and drug development professionals, focusing on the mechanistic rationale, experimental protocols, and data interpretation required for murine model evaluation.

Executive Summary

2-(4-Morpholinyl)ethyl nicotinate (also referred to as nicotinic acid 2-morpholinoethyl ester) is a pharmacological agent designed to enhance the bioavailability and tolerability of nicotinic acid. Structurally, it consists of a nicotinoyl moiety linked via an ester bond to a 2-morpholinoethanol group.

In murine models, the compound functions as a rapid-acting prodrug . Its pharmacokinetic profile is defined by high lipophilicity facilitating rapid absorption, followed by extensive first-pass and plasma hydrolysis to release the active metabolite, Nicotinic Acid (NA) , and the carrier moiety, 2-Morpholinoethanol . Consequently, the systemic exposure is characterized by a transient presence of the parent ester and a sustained exposure to nicotinic acid and its downstream metabolites (e.g., nicotinamide, N-methylnicotinamide).

Physicochemical & Mechanistic Characterization

Chemical Identity[1][2]
  • IUPAC Name: 2-(4-Morpholinyl)ethyl pyridine-3-carboxylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 236.27 g/mol

  • Role: Vasodilator / Lipid-modulating Prodrug

Mechanism of Action (PK Perspective)

The morpholinoethyl ester modification masks the carboxylic acid of niacin, significantly increasing


 (lipophilicity). This modification serves two PK functions:
  • Enhanced Permeability: Facilitates passive diffusion across the gastrointestinal epithelium and blood-brain barrier.

  • Controlled Release: The ester bond is susceptible to hydrolysis by nonspecific plasma esterases (e.g., butyrylcholinesterase) and hepatic carboxylesterases.

Metabolic Pathway Visualization

The following diagram illustrates the bioactivation and subsequent metabolism of the compound.

MetabolicPathway Parent 2-(4-Morpholinyl)ethyl Nicotinate (Parent Drug) Hydrolysis Hydrolysis (Plasma/Liver Esterases) Parent->Hydrolysis Rapid Niacin Nicotinic Acid (Active Metabolite) Hydrolysis->Niacin Morph 2-Morpholinoethanol (Carrier) Hydrolysis->Morph NAD NAD+/NADP+ (Tissue Incorporation) Niacin->NAD Salvage Pathway MNA N-methylnicotinamide (Urinary Excretion) Niacin->MNA Methylation Oxidation Oxidation (CYP450/AOX) Morph->Oxidation Renal/Hepatic

Figure 1: Metabolic hydrolysis and elimination pathway of 2-(4-Morpholinyl)ethyl nicotinate.

Pharmacokinetic Profile (Murine Data)

The following data summarizes the expected PK parameters in male C57BL/6 mice following a single oral (PO) dose of 30 mg/kg.

Quantitative Summary Table
ParameterParent CompoundActive Metabolite (Nicotinic Acid)Rationale

(min)
5 – 1015 – 30Rapid absorption followed by immediate hydrolysis.

(ng/mL)
Low (< 50)High (> 2000)Parent is unstable in plasma; exposure is driven by metabolite.

(h)
< 0.20.8 – 1.5Parent elimination is rate-limited by esterase activity; Niacin elimination is capacity-limited.

LowHighSystemic exposure is predominantly to the active metabolite.
Bioavailability (

)
< 5% (as parent)> 80% (as Niacin equiv.)Extensive first-pass hydrolysis converts parent to active form.
Absorption & Distribution
  • Absorption: The morpholinoethyl moiety renders the molecule highly permeable. Absorption occurs primarily in the duodenum.

  • Distribution (

    
    ):  The parent compound exhibits a large apparent volume of distribution (
    
    
    
    L/kg) due to lipophilicity, but its rapid conversion restricts tissue accumulation of the intact ester. The released Nicotinic Acid is rapidly taken up by liver and erythrocytes for NAD synthesis.
Metabolism & Excretion
  • Primary Route: Hydrolysis via carboxylesterases (CES1/CES2 homologs in mice).

  • Secondary Route: The carrier molecule, 2-morpholinoethanol, is excreted renally or oxidized to morpholinoacetic acid.

  • Elimination: Nicotinic acid is cleared via glycine conjugation (nicotinuric acid) or methylation (N-methylnicotinamide).

Experimental Protocol: PK Study in Mice

To ensure scientific integrity and reproducibility, the following protocol utilizes a self-validating design where internal standards and quality controls monitor assay performance.

Study Design
  • Species/Strain: Male C57BL/6 mice (8-10 weeks, 20-25g).

  • Group Size: n=3 per time point (Total 27 mice for 9 time points).

  • Dosing:

    • IV Group: 5 mg/kg (formulated in 5% DMSO / 95% Saline).

    • PO Group: 30 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Serial tail vein bleeding or terminal cardiac puncture.

Workflow Visualization

ExperimentalWorkflow Prep Formulation Prep (Freshly made <1h) Dose Dosing (IV or PO) Prep->Dose Sample Blood Collection (Heparinized Capillaries) Dose->Sample Timepoints: 5,15,30,60,120, 240,480 min Stabilize Stabilization (Add Dichlorvos/NaF) Sample->Stabilize CRITICAL STEP: Prevent ex vivo hydrolysis Plasma Plasma Separation (4°C, 3000g, 10 min) Stabilize->Plasma Extract Protein Precipitation (Acetonitrile + IS) Plasma->Extract Analysis LC-MS/MS Analysis (MRM Mode) Extract->Analysis

Figure 2: PK study workflow emphasizing the critical stabilization step to prevent ex vivo hydrolysis.

Detailed Methodology
Step 1: Formulation & Stability Check
  • Protocol: Dissolve 2-(4-Morpholinyl)ethyl nicotinate in the vehicle immediately prior to dosing.

  • Validation: Verify concentration of dosing solution via HPLC before and after the dosing phase to ensure no degradation occurred during the procedure.

Step 2: Blood Collection & Stabilization (Critical)
  • Challenge: Esterases in murine blood are highly active and will continue to hydrolyze the parent compound ex vivo, leading to artificially low parent concentrations and high metabolite levels.

  • Solution: Collect blood into pre-chilled tubes containing esterase inhibitors .

    • Inhibitor Cocktail: Sodium Fluoride (NaF) + Dichlorvos or Phenylmethylsulfonyl fluoride (PMSF).

    • Temperature: Keep all samples on wet ice (

      
      ) until centrifugation.
      
Step 3: Bioanalysis (LC-MS/MS)
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Chromatography: C18 Reverse Phase Column (e.g., Waters BEH C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Transitions (MRM):

    • Parent: 237.1

      
       100.1 (Morpholinoethyl fragment).
      
    • Metabolite (Niacin): 124.0

      
       80.0.
      
    • Internal Standard: Nicotinic acid-d4.

Mechanistic Insights & Troubleshooting

The "Prodrug" Trap

Researchers often fail to detect the parent compound in plasma because the hydrolysis half-life in mouse plasma is extremely short (< 5 minutes).

  • Troubleshooting: If the parent compound is undetectable, repeat the study with a higher dose of esterase inhibitor in the collection tubes. Alternatively, use Ces1c knockout mice to validate the metabolic pathway.

Species Differences

Murine plasma esterase activity is significantly higher than human activity. Therefore, the half-life of 2-(4-Morpholinyl)ethyl nicotinate observed in mice will be an underestimation of the stability in humans. Allometric scaling must account for this enzymatic discrepancy.

Safety of the Carrier

The 2-morpholinoethanol moiety is generally considered safe at therapeutic doses but should be monitored. It is structurally related to other amino-alcohols used in pharmaceuticals (e.g., mycophenolate mofetil prodrug moiety).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53627546, 2-(4-Morpholinyl)ethyl. Retrieved from [Link]

  • Weiner, M. (1979). Clinical Pharmacology and Pharmacokinetics of Nicotinic Acid.[1] Drug Metabolism Reviews.[1] Retrieved from [Link]

  • European Medicines Agency. Scientific Discussion: Mycophenolate Mofetil (referencing 2-morpholinoethanol kinetics). Retrieved from [Link]

  • Satoh, T. et al. (2002).Anticholinesterase activity of various esters in mouse plasma. Toxicology Letters. (Contextual reference for murine esterase activity).
  • Bodor, N. et al. (1980).Improved delivery through biological membranes: Prodrugs of Nicotinic Acid. Journal of Pharmaceutical Sciences. (Foundational text on niacin ester prodrug design).

Sources

Exploratory

Pharmacological Characterization of 2-(4-Morpholinyl)ethyl Nicotinate: Metabolic Fate and Receptor Affinity Profiling

Executive Technical Summary 2-(4-Morpholinyl)ethyl nicotinate , pharmacologically known as Nicametate , functions as a ester-based prodrug. In the context of receptor binding affinity, it is critical to distinguish betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-(4-Morpholinyl)ethyl nicotinate , pharmacologically known as Nicametate , functions as a ester-based prodrug. In the context of receptor binding affinity, it is critical to distinguish between the parent molecule and its pharmacologically active metabolites.

The parent ester exhibits negligible direct affinity for G-protein coupled receptors (GPCRs) in its unhydrolyzed state. Its therapeutic efficacy is contingent upon enzymatic hydrolysis, primarily by plasma cholinesterases and carboxylesterases, which liberates two distinct metabolic species:

  • Nicotinic Acid (Niacin): The active ligand targeting the GPR109A (HCAR2) receptor.[1][2][3]

  • 2-(4-Morpholinyl)ethanol: A solubility-enhancing carrier moiety with a distinct toxicological and off-target profile.

This guide details the technical workflow for characterizing the binding affinity of the active metabolite (Nicotinic Acid) to GPR109A, while establishing a safety profiling protocol for the morpholine byproduct.

Metabolic Activation & Ligand Generation

Before assessing receptor affinity, the researcher must validate the metabolic liberation of the active ligand. The parent compound is designed to bypass the "flushing" effect often associated with immediate-release niacin by providing a slow-release mechanism via ester hydrolysis.

Hydrolytic Pathway Visualization

The following diagram illustrates the critical hydrolysis step that converts the inert prodrug into the high-affinity ligand.

MetabolicPathway Prodrug Nicametate (Parent Ester) Enzyme Plasma Esterases (BChE / CES1) Prodrug->Enzyme Hydrolysis Niacin Nicotinic Acid (Active Ligand) Enzyme->Niacin Release Morph 2-(4-Morpholinyl)ethanol (Carrier) Enzyme->Morph Release Receptor GPR109A (HCAR2) Gi-Coupled Niacin->Receptor High Affinity Binding (Ki ~100 nM) OffTarget Off-Target Screen (AChE / Irritancy) Morph->OffTarget Safety Profiling

Figure 1: Metabolic hydrolysis of Nicametate yielding the active GPR109A ligand and the morpholine carrier.

Primary Target Analysis: GPR109A (HCAR2)

The primary pharmacological objective is to measure the affinity of the liberated Nicotinic Acid for the GPR109A receptor (also known as HCAR2).

  • Receptor Class: G

    
    i/o-coupled GPCR.
    
  • Mechanism: Binding inhibits adenylyl cyclase, reducing cAMP levels, which in adipose tissue suppresses lipolysis.

  • Key Binding Residues: Arg111 (anchor), Ser178, and Phe276 are critical for nicotinic acid recognition [1].[2]

Why Radioligand Binding?

While functional assays (cAMP) measure efficacy, Radioligand Binding Assays (RBA) are the gold standard for determining the equilibrium dissociation constant (


) and inhibition constant (

). We utilize [

H]-Nicotinic Acid
for direct saturation and competition binding.

Protocol: GPR109A Radioligand Competition Binding

This protocol determines the affinity (


) of the metabolite Nicotinic Acid. Note: The parent Nicametate should also be run in this assay to empirically confirm its low affinity (prodrug status).
Membrane Preparation

Objective: Isolate membranes rich in human GPR109A (using HEK293 stable transfectants or adipocyte membranes).

  • Harvest: Detach cells in ice-cold PBS/EDTA. Centrifuge at 500

    
     g for 5 min.
    
  • Lysis: Resuspend pellet in Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, Protease Inhibitor Cocktail). Homogenize using a Dounce homogenizer (20 strokes).

  • Clarification: Centrifuge at 1,000

    
     g for 10 min to remove nuclei/debris.
    
  • Collection: Ultracentrifuge supernatant at 40,000

    
     g for 60 min at 4°C.
    
  • Storage: Resuspend pellet in Binding Buffer (see below), snap freeze in liquid

    
    , and store at -80°C.
    
Competition Binding Workflow

Objective: Measure displacement of [3H]-Nicotinic Acid by the test compound.

  • Reagents:

    • Ligand: [

      
      H]-Nicotinic Acid (Specific Activity ~50-60 Ci/mmol).
      
    • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM

      
       (Critical for G-protein coupling), 0.02% BSA.
      
    • Non-Specific Binding (NSB) Control: 1 mM Unlabeled Nicotinic Acid.

Step-by-Step Procedure:

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 50

      
      L  Test Compound (Nicotinic Acid or Nicametate) at increasing concentrations (
      
      
      
      M to
      
      
      M).
    • 50

      
      L  [
      
      
      
      H]-Nicotinic Acid (Final concentration =
      
      
      of the radioligand, typically ~50-100 nM).
    • 100

      
      L  Membrane Suspension (20-50 
      
      
      
      g protein/well).
  • Incubation: Incubate for 60 minutes at 25°C . (Equilibrium is faster at RT than 4°C).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Convert CPM to % Specific Binding and fit to a one-site competition model:



Calculate 

using the Cheng-Prusoff Equation :

Where

is the radioligand concentration and

is its dissociation constant.[4]

Functional Validation: [35S]GTP S Binding

Binding affinity does not prove efficacy. To confirm the metabolite acts as an agonist (activating the Gi pathway), a GTP


S assay is required.
  • Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

    
     subunit. [
    
    
    
    S]GTP
    
    
    S is a non-hydrolyzable analog that accumulates in the membrane upon activation.
  • Expectation: Nicotinic Acid should show a dose-dependent increase in [

    
    S]GTP
    
    
    
    S binding (
    
    
    typically ~100 nM). Nicametate (parent) should show little to no effect unless esterases are present in the membrane prep.

Secondary Metabolite Profiling: 2-(4-Morpholinyl)ethanol

The "carrier" fragment, 2-(4-morpholinyl)ethanol, must be screened for off-target activity. While generally considered a solubilizing moiety, morpholine derivatives can interact with cholinergic systems [2].

Acetylcholinesterase (AChE) Inhibition Screen

Since some morpholine derivatives exhibit weak cholinesterase inhibition, this safety screen is mandatory.

  • Method: Ellman's Assay (Colorimetric).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Protocol:

    • Incubate human recombinant AChE with 2-(4-morpholinyl)ethanol (10

      
      M and 100 
      
      
      
      M).
    • Add ATCh and DTNB.

    • Measure absorbance at 412 nm over 10 minutes.

    • Threshold: Inhibition > 50% at 10

      
      M triggers a full 
      
      
      
      curve requirement.
Summary of Expected Affinity Data

The following table summarizes the expected pharmacological profile based on literature precedents for Nicotinic Acid esters [3].

Compound SpeciesTarget ReceptorAssay TypeExpected ResultInterpretation
Nicametate (Parent) GPR109ARadioligand Binding

M
Low affinity prodrug
Nicotinic Acid GPR109ARadioligand Binding

nM
High affinity agonist
Nicotinic Acid GPR109A[

S]GTP

S

nM
Functional activator
2-Morpholinoethanol AChEEnzymatic Inhibition

M
Low off-target risk

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the receptor interaction.

Workflow Start Start: Nicametate Characterization Hydrolysis Step 1: In Vitro Hydrolysis (Plasma/Liver S9 Fraction) Start->Hydrolysis Check Metabolites Identified? Hydrolysis->Check PathA Path A: Nicotinic Acid (Active Ligand) Check->PathA Yes PathB Path B: Morpholinoethanol (Carrier) Check->PathB Yes BindAssay GPR109A Binding Assay ([3H]-Nicotinic Acid) PathA->BindAssay ToxAssay Safety Screen (AChE / Cytotoxicity) PathB->ToxAssay FuncAssay GTPyS Functional Assay (Gi Activation) BindAssay->FuncAssay Result Final Pharmacological Profile FuncAssay->Result ToxAssay->Result

Figure 2: Experimental workflow for parallel characterization of active and carrier metabolites.

References

  • Tunaru, S., et al. (2005). "Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G)." Molecular Pharmacology, 68(5), 1271-1280.[1]

  • Sastry, B. V. (1973). "Anticholinesterase activity of morpholine and its derivatives." Journal of Pharmaceutical Sciences. (Contextual citation for morpholine moiety pharmacology).
  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874.

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[1][2] Trends in Pharmacological Sciences, 27(7), 384-390.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-(4-Morpholinyl)ethyl nicotinate from nicotinic acid

Application Note: Optimized Synthesis of 2-(4-Morpholinyl)ethyl nicotinate Executive Summary & Scientific Rationale This application note details a high-fidelity protocol for the synthesis of 2-(4-Morpholinyl)ethyl nicot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-(4-Morpholinyl)ethyl nicotinate

Executive Summary & Scientific Rationale

This application note details a high-fidelity protocol for the synthesis of 2-(4-Morpholinyl)ethyl nicotinate (CAS: 13160-56-0).[1] This compound is a pharmacologically active ester, often utilized in lipid-lowering therapies and as a rubefacient due to its vasodilatory properties.[1]

While direct Fischer esterification is possible, it is often kinetically sluggish due to the zwitterionic nature of nicotinic acid and requires high temperatures that promote degradation. This protocol utilizes an Acyl Chloride Intermediate pathway . This method is selected for its:

  • Thermodynamic Favorability: The formation of the stable amide-like ester bond is driven by the high reactivity of the acyl chloride.

  • Purification Logic: The basicity of the morpholine tail allows for a "self-validating" acid-base extraction workup, yielding high purity (>98%) without immediate need for chromatography.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the ester linkage. The forward strategy involves the activation of the carboxyl group of nicotinic acid using thionyl chloride (


), followed by nucleophilic attack by 4-(2-hydroxyethyl)morpholine.

ReactionScheme NicAcid Nicotinic Acid (Precursor A) NicCl Nicotinoyl Chloride HCl Salt (Activated Intermediate) NicAcid->NicCl Reflux, 2h (- SO2, - HCl) SOCl2 Thionyl Chloride (Activator) SOCl2->NicCl Product 2-(4-Morpholinyl)ethyl nicotinate (Target) NicCl->Product DCM, 0°C to RT + Et3N (Base Trap) MorphAlc 4-(2-Hydroxyethyl) morpholine (Nucleophile) MorphAlc->Product

Figure 1: Reaction pathway via acyl chloride activation.[1][2][3] High contrast nodes denote distinct chemical entities.

Materials & Equipment Profile

ComponentGrade/SpecRoleHazard Note
Nicotinic Acid >99.5%Starting MaterialIrritant
Thionyl Chloride (

)
ReagentPlusActivatorCorrosive, Reacts Violently w/ Water
4-(2-Hydroxyethyl)morpholine >98%NucleophileIrritant, Hygroscopic
Triethylamine (TEA) AnhydrousAcid ScavengerFlammable, Toxic
Dichloromethane (DCM) AnhydrousSolventVolatile, Carcinogen susp.[1]
Equipment
Reaction Flask250 mL 3-neckFlame-dried,

purged
CondenserRefluxFitted with

drying tube

Experimental Protocol

Phase A: Activation (Synthesis of Nicotinoyl Chloride HCl)

Context: Nicotinic acid is converted to its acid chloride hydrochloride salt. The salt form is preferred as the free base is unstable.

  • Setup: Equip a 250 mL dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (or

    
     line).
    
  • Charge: Add Nicotinic Acid (12.3 g, 100 mmol) to the flask.

  • Addition: Carefully add Thionyl Chloride (30 mL, ~400 mmol) . Caution: Evolution of

    
     and HCl gas will occur.[4]
    
  • Reaction: Heat the mixture to reflux (approx. 80°C oil bath) for 2.5 hours .

    • Checkpoint: The suspension should turn into a clear (yellowish) solution, indicating complete conversion.

  • Isolation:

    • Cool the mixture to room temperature.

    • Connect the flask to a rotary evaporator (with a caustic trap for acidic vapors).

    • Remove excess

      
       under reduced pressure.
      
    • Azeotropic Drying: Add 20 mL of anhydrous toluene and evaporate again to remove trace thionyl chloride.

    • Result: Off-white to yellow crystalline solid (Nicotinoyl Chloride

      
       HCl).[1] Keep under 
      
      
      
      ; highly moisture sensitive.
Phase B: Esterification

Context: The nucleophilic alcohol attacks the carbonyl carbon. TEA is critical to neutralize the HCl from the starting material salt AND the HCl generated during esterification.

  • Solvation: Suspend the freshly prepared acid chloride salt in Anhydrous DCM (100 mL) . Cool to 0°C in an ice bath.

  • Nucleophile Prep: In a separate flask, mix 4-(2-Hydroxyethyl)morpholine (13.1 g, 100 mmol) with Triethylamine (30.5 mL, 220 mmol) in DCM (50 mL) .

    • Note: 2.2 equivalents of base are used: 1 eq for the HCl salt of the starting material, 1 eq for the HCl produced in the reaction, plus a slight excess.

  • Addition: Add the alcohol/base mixture dropwise to the acid chloride suspension over 30 minutes , maintaining internal temperature <5°C.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4 hours .

    • Observation: The solution will darken slightly, and a precipitate (Triethylamine Hydrochloride) will form.

Workup & Purification (The "Self-Validating" Logic)

This step exploits the pH-dependent solubility of the product to remove non-basic impurities (unreacted acid) and non-acidic impurities.

WorkupFlow Reaction Crude Reaction Mixture (DCM + TEA-HCl ppt) Filter Filtration Reaction->Filter Remove TEA-HCl Wash1 Wash Filtrate (DCM) with sat. NaHCO3 Filter->Wash1 Extract1 Extract Organic with Dilute HCl (1M) Wash1->Extract1 Sep1 Phase Separation Extract1->Sep1 OrgLayer Organic Layer (Discard Non-Basic Impurities) Sep1->OrgLayer AqLayer Aqueous Acid Layer (Contains Product Salt) Sep1->AqLayer Target in Water Basify Basify Aqueous Layer (pH 10 w/ NaOH) Extract into DCM AqLayer->Basify Dry Dry (MgSO4) & Evaporate Basify->Dry Final Pure Product Oil/Solid Dry->Final

Figure 2: Acid-Base extraction workflow ensuring removal of neutral and acidic byproducts.[1]

Detailed Steps:

  • Filtration: Filter off the solid TEA

    
    HCl byproduct.
    
  • Alkaline Wash: Wash the DCM filtrate with saturated

    
     (2 x 50 mL) to remove any unreacted nicotinic acid or trace HCl.
    
  • Acid Extraction (Critical Purification): Extract the DCM layer with 1M HCl (3 x 40 mL) .

    • Mechanism:[1][2][5][6][7] The product (containing pyridine and morpholine nitrogens) protonates and moves to the aqueous phase. Neutral impurities remain in DCM.

  • Recovery: Collect the acidic aqueous layers. Cool to 0°C and basify to pH ~10 using 4M NaOH.

  • Final Extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x 50 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Analytical Validation

ParameterSpecificationMethod
Appearance Pale yellow oil or low-melting solidVisual
Yield 75% - 85%Gravimetric

NMR (

)

9.2 (s, 1H), 8.7 (d, 1H), 8.3 (d, 1H), 7.4 (dd, 1H), 4.5 (t, 2H), 3.7 (t, 4H), 2.8 (t, 2H), 2.6 (t, 4H)
400 MHz
Purity >98.0%HPLC (C18, MeOH/H2O)

Key NMR Diagnostic: Look for the triplet at ~4.5 ppm (OCH2) shifting downfield compared to the starting alcohol, confirming ester formation.

Troubleshooting & Safety

  • Low Yield: Usually due to moisture in Step 1. Ensure

    
     is fresh and glassware is flame-dried.
    
  • Emulsions: During the basic workup, emulsions can form due to the surfactant-like nature of the amine. Add brine to break the emulsion.

  • Storage: The product is an ester with basic nitrogens; it is prone to hydrolysis if stored in wet conditions. Store under argon at 4°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for acid chloride preparation). [1]

  • PrepChem. (n.d.). Synthesis of Nicotinoyl Chloride Hydrochloride. Retrieved October 26, 2023.

  • Gund, M. G., et al. (2024). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. International Journal of Drug Delivery Technology. (Context on nicotinic acid ester derivatives).

  • PubChem. (2023). Compound Summary for CID 408285: 2-Morpholinoethylamine (Alcohol precursor analog).[1] National Library of Medicine.

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Thionyl Chloride.

Sources

Application

Application Note: HPLC Method Development for 2-(4-Morpholinyl)ethyl Nicotinate

Introduction & Chemical Context The analysis of 2-(4-Morpholinyl)ethyl nicotinate presents a classic challenge in pharmaceutical chromatography: separating a basic, polar molecule from its hydrolytic degradation products...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The analysis of 2-(4-Morpholinyl)ethyl nicotinate presents a classic challenge in pharmaceutical chromatography: separating a basic, polar molecule from its hydrolytic degradation products while maintaining sharp peak symmetry. This compound combines a pyridine ring (characteristic of nicotinates) and a morpholine moiety linked via an ethyl ester.

Structural Analysis & Chromatographic Challenges
  • Basic Nitrogen (Morpholine, pKa ~7.8): The morpholine nitrogen is moderately basic. At neutral pH, it interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Pyridine Ring (pKa ~3.4): The pyridine nitrogen is weakly basic but contributes to the molecule's polarity and UV absorption profile (

    
    ).
    
  • Ester Linkage: The ester bond is susceptible to hydrolysis, especially in aqueous mobile phases or non-neutral pH conditions, necessitating a method that can resolve the parent compound from its primary degradation products: Nicotinic Acid and 4-(2-Hydroxyethyl)morpholine .

Physicochemical Properties[1]
PropertyValue (Estimated)Implication for HPLC
Molecular Formula

MW ~ 236.27 g/mol
LogP ~1.2 - 1.5Moderately polar; requires C18 retention.
pKa (Morpholine N) ~7.8Protonated at pH < 7.8.
pKa (Pyridine N) ~3.4Protonated at pH < 3.4.
UV Max 260 - 262 nmStrong absorption; ideal for UV detection.

Method Development Strategy

Column Selection: The "Base Deactivation" Requirement

Standard silica columns will cause irreversible adsorption or tailing due to the morpholine amine.

  • Selection: A C18 (Octadecyl) column with high surface coverage and end-capping is mandatory.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (

    
    ). These columns use proprietary bonding technologies to shield silanols.
    
Mobile Phase Engineering

To suppress silanol ionization (pKa ~3.5-4.5) and ensure the analyte is fully protonated (for consistent retention time), an acidic mobile phase is preferred.

  • Buffer: Potassium Phosphate (20-25 mM) adjusted to pH 3.0 .

    • Why pH 3.0? It suppresses silanol activity (Si-OH form) and ensures both nitrogens on the analyte are protonated (

      
      ), improving peak symmetry.
      
  • Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for basic compounds.

Detection

Nicotinates exhibit a strong


 transition at 260 nm . This wavelength provides high sensitivity and minimal interference from common mobile phase buffers.

Experimental Protocol

Reagents & Equipment
  • HPLC System: Gradient pump, Autosampler, Column Oven, UV/PDA Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Phosphoric Acid (

      
      ).
      
    • Water (Milli-Q or equivalent,

      
      ).
      
  • Reference Standards:

    • 2-(4-Morpholinyl)ethyl nicotinate (Primary Standard).

    • Nicotinic Acid (Impurity Standard).

Preparation of Solutions

A. Buffer Preparation (25 mM Phosphate, pH 3.0):

  • Dissolve

    
     of 
    
    
    
    in
    
    
    of water.
  • Adjust pH to

    
     using diluted Phosphoric Acid (
    
    
    
    ).
  • Dilute to

    
     with water.
    
  • Filter through a

    
     nylon membrane.
    

B. Mobile Phase:

  • Mobile Phase A: Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.

C. Standard Stock Solution (


): 
  • Accurately weigh

    
     of 2-(4-Morpholinyl)ethyl nicotinate.
    
  • Transfer to a

    
     volumetric flask.
    
  • Dissolve in

    
     Acetonitrile/Water (50:50).
    
  • Sonicate for 5 minutes.

  • Make up to volume with Diluent.

D. Working Standard (


): 
  • Pipette

    
     of Stock Solution into a 
    
    
    
    volumetric flask.
  • Dilute to volume with Mobile Phase A:B (80:20).

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (

)
Flow Rate

Injection Volume

Column Temp

Detection UV @ 260 nm
Run Time 15 minutes
Gradient Program

A gradient is recommended to elute the polar hydrolysis products early and the parent ester later, while cleaning the column of any lipophilic contaminants.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial
2.0955Isocratic Hold (Elute Nicotinic Acid)
8.04060Linear Gradient (Elute Parent)
10.04060Hold
10.1955Re-equilibration
15.0955End of Run

Visual Workflows

Method Development Workflow

MethodDevelopment Start Define Target: 2-(4-Morpholinyl)ethyl nicotinate Prop Analyze Properties: Basic (pKa ~7.8) & UV Active (260nm) Start->Prop Column Select Column: C18 End-capped (Prevent Tailing) Prop->Column Mobile Mobile Phase Optimization: Buffer pH 3.0 + ACN (Suppress Silanols) Column->Mobile Trial Initial Gradient Run: 5-60% B over 10 min Mobile->Trial Eval Evaluate Resolution: Sep. from Nicotinic Acid? Trial->Eval Eval->Mobile Fail (Adjust pH/Gradient) Final Finalize Method: Validation (ICH Q2) Eval->Final Pass

Figure 1: Logical flow for developing the HPLC method, emphasizing column selection and pH control.

Degradation Pathway (Hydrolysis)

Degradation Parent 2-(4-Morpholinyl)ethyl nicotinate (Parent) Water + H2O (Hydrolysis) Parent->Water NicAcid Nicotinic Acid (RT ~2-3 min) Water->NicAcid Morph 4-(2-Hydroxyethyl) morpholine (RT ~1-2 min) Water->Morph

Figure 2: Hydrolytic degradation pathway. The method must resolve the early-eluting Nicotinic Acid from the parent.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "trustworthy" and "self-validating," the following parameters must be assessed.

ParameterAcceptance CriteriaProtocol Note
System Suitability Tailing Factor (

) < 1.5; Plates (

) > 5000
Critical for basic morpholine peak.
Linearity

Range: 50% to 150% of target concentration.
Accuracy Recovery 98.0% - 102.0%Spike placebo at 3 levels (80%, 100%, 120%).
Precision RSD < 2.0% (n=6)Repeatability at 100% concentration.
Specificity Resolution (

) > 2.0
Between Nicotinic Acid and Parent peak.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Estimated at ~0.1

.

Troubleshooting & Causality

Issue 1: Peak Tailing (Tf > 1.5)

  • Cause: Interaction between the protonated morpholine nitrogen and residual silanols on the column stationary phase.

  • Solution: Ensure the column is "End-capped." If tailing persists, add Triethylamine (TEA) (0.1%) to the mobile phase as a silanol blocker, or increase buffer concentration to 50 mM.

Issue 2: Retention Time Drift

  • Cause: pH fluctuation in the mobile phase. Nicotinates are sensitive to pH changes near their pKa.

  • Solution: Strictly control buffer pH to

    
    . Use a high-quality pH meter calibrated daily.
    

Issue 3: "Ghost" Peaks

  • Cause: Hydrolysis of the sample in the autosampler.

  • Solution: Keep autosampler temperature at

    
    . Prepare standards fresh daily. Use a diluent with lower water content if possible (e.g., 80% ACN).
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development for basic compounds).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. (n.d.).[2][3] 2-(4-Morpholinyl)ethyl.[2][3] National Library of Medicine. Retrieved October 26, 2025, from [Link] (Source for physicochemical properties).

  • Zarghi, A., et al. (2006). High-Performance Liquid Chromatographic Determination of Nicotinic Acid and its Metabolites.
  • BenchChem. (2025).[4] HPLC Methods for the Analysis of Morpholine Compounds. (Context on morpholine detection).

Sources

Method

Preparation of transdermal formulations containing 2-(4-Morpholinyl)ethyl nicotinate

Executive Summary & Molecule Profile This application note details the formulation, manufacturing, and validation of a transdermal delivery system for 2-(4-Morpholinyl)ethyl nicotinate . This molecule functions as a prod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This application note details the formulation, manufacturing, and validation of a transdermal delivery system for 2-(4-Morpholinyl)ethyl nicotinate . This molecule functions as a prodrug of nicotinic acid (niacin).[1] Upon transdermal absorption, it undergoes enzymatic hydrolysis by cutaneous esterases, releasing nicotinic acid (a vasodilator and lipid-regulating agent) and 2-(4-morpholinyl)ethanol.

Physicochemical Profile

Understanding the molecule is the first step in rational design. 2-(4-Morpholinyl)ethyl nicotinate presents a unique "push-pull" chemistry: a lipophilic ester tail facilitating stratum corneum entry, and a basic morpholine head capable of ionization.

PropertyValue (Approx.)Formulation Implication
Molecular Weight 236.27 g/mol Ideal for transdermal delivery (< 500 Da).
LogP (Octanol/Water) ~1.5 – 1.8Moderately lipophilic; sufficient for stratum corneum partitioning.
pKa (Morpholine) ~8.3Basic.[2] At skin pH (5.5), it exists partially in cationic form, which hinders permeation. Strategy: Maintain formulation pH > 7.0 or use non-aqueous vehicles to keep it non-ionized.
Stability Ester bondSusceptible to hydrolysis in aqueous, extreme pH environments.

Formulation Strategy: The Matrix-Dispersion System[3][4]

For this application, we utilize a Solvent Evaporation Matrix System . Unlike reservoir patches, matrix systems disperse the drug directly within a polymer network, reducing the risk of dose dumping and simplifying manufacturing.

Rationale for Polymer Selection:

  • HPMC (Hydroxypropyl Methylcellulose): Provides a hydrophilic backbone, ensuring good film formation and bioadhesion.

  • Eudragit RL100: An insoluble, permeable acrylic polymer. It creates "channels" in the matrix, controlling the release rate of the drug.

  • Plasticizer (PEG 400): Prevents film brittleness and aids in drug solvation.

Mechanism of Action & Release

The following diagram illustrates the drug's journey from the matrix, through the skin barriers, to its metabolic activation.

SkinPermeation cluster_patch Transdermal Patch (Matrix) cluster_skin Skin Layers Matrix Polymer Matrix (HPMC/Eudragit) Drug Drug (Prodrug) 2-(4-Morpholinyl)ethyl nicotinate Matrix->Drug Release SC Stratum Corneum (Lipophilic Barrier) Drug->SC Partitioning (LogP Driven) Viable Viable Epidermis (Enzymatic Activity) SC->Viable Diffusion Systemic Systemic Circulation (Vasodilation) Viable->Systemic Absorption Hydrolysis Esterase Hydrolysis Viable->Hydrolysis Hydrolysis->Systemic Active: Nicotinic Acid

Caption: Mechanism of drug release, permeation, and metabolic activation (prodrug hydrolysis) in the viable epidermis.

Detailed Protocol: Preparation of Transdermal Patches[4][5][6][7]

Method: Solvent Casting / Solvent Evaporation Batch Size: Lab Scale (approx. 10 patches of 2x2 cm)

Materials Required[4][6][8][9]
  • API: 2-(4-Morpholinyl)ethyl nicotinate (Purity >98%)

  • Polymers: HPMC E-15 (Hydrophilic), Eudragit RL100 (Hydrophobic).

  • Plasticizer: Polyethylene Glycol 400 (PEG 400).[3][4]

  • Permeation Enhancer: Propylene Glycol (PG) or Dimethyl Sulfoxide (DMSO).

  • Solvent System: Dichloromethane : Methanol (1:1 v/v).[5]

  • Backing Layer: PVA backing membrane or aluminized polyester film.

  • Release Liner: Fluoropolymer-coated polyester film (Scotchpak™).

Step-by-Step Procedure

Step 1: Polymer Solution Preparation

  • Weigh 300 mg of HPMC E-15 and 100 mg of Eudragit RL100 .

  • Dissolve polymers in 10 mL of Dichloromethane:Methanol (1:1) solvent mixture.

  • Stir continuously using a magnetic stirrer at 500 RPM for 45 minutes until a clear, viscous solution is obtained.

    • Expert Insight: The 1:1 solvent ratio is critical. Methanol dissolves HPMC; Dichloromethane dissolves Eudragit. If the ratio is off, polymer precipitation (blooming) will occur.

Step 2: Drug & Excipient Incorporation

  • Weigh 100 mg of 2-(4-Morpholinyl)ethyl nicotinate .

  • Add the drug to the polymer solution.[4][5]

  • Add 0.1 mL of PEG 400 (Plasticizer - approx 30% w/w of polymer weight).

  • Add 0.05 mL of Propylene Glycol (Enhancer).

  • Stir for an additional 20 minutes to ensure homogeneity.

  • Sonication: Sonicate the solution for 5 minutes to remove air bubbles trapped during stirring. Bubbles create weak spots in the final patch.

Step 3: Casting and Drying

  • Place the backing membrane (e.g., PVA film) flat inside a glass Petri dish (Area ~ 50 cm²) or a specialized casting knife setup.

  • Pour the polymeric solution slowly into the center of the dish.

  • Invert a glass funnel over the Petri dish.

    • Why? This controls the rate of solvent evaporation.[3] Rapid evaporation causes "rippling" or uneven thickness.

  • Allow to dry at room temperature (25°C) for 24 hours. Do not use a hot air oven as rapid heat can degrade the ester drug or cause skin formation on the polymer surface.

Step 4: Lamination and Cutting

  • Once dried, carefully peel the film from the Petri dish.

  • Attach the adhesive side (if using a DIA system) or the matrix face to the Release Liner.

  • Cut into 2 cm x 2 cm squares using a die cutter.

  • Store in a desiccator. Moisture will hydrolyze the nicotinate ester.

Quality Control & Characterization

Data must be validated against set acceptance criteria.

Test ParameterMethodologyAcceptance Criteria
Thickness Digital Micrometer (5 points)SD < 0.02 mm
Weight Variation Weigh 10 individual patchesSD < 5%
Drug Content Extraction in Methanol -> UV/HPLC95% - 105% of label claim
Moisture Uptake Incubate at 75% RH for 3 days< 5% weight gain (Critical for ester stability)
Surface pH Wet patch with 0.5mL water, measure surfacepH 6.0 - 7.0 (Biocompatible)

Protocol: In Vitro Permeation Study (Franz Diffusion Cell)

This is the "Gold Standard" for validating transdermal performance.

Experimental Setup
  • Apparatus: Vertical Franz Diffusion Cell (receptor volume ~12-15 mL).

  • Membrane: Excised Rat Abdominal Skin (hair removed) or Strat-M® Synthetic Membrane (Millipore).

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4.[6]

    • Note: If the drug has low solubility in PBS, add 0.5% Tween 80 or 10% Ethanol to maintain Sink Conditions (solubility in receptor > 3x max concentration).

Workflow

FranzWorkflow Start Start: Franz Cell Setup Prep Degas Receptor Media (Prevents bubbles blocking diffusion) Start->Prep Mount Mount Skin/Membrane (Stratum Corneum facing up) Prep->Mount Equilibrate Equilibrate at 32°C (30 mins) Mount->Equilibrate Dose Apply Patch to Donor Compartment Equilibrate->Dose Sample Sampling (0.5, 1, 2, 4, 8, 12, 24 hr) Replace volume with fresh media Dose->Sample Analyze HPLC Analysis Sample->Analyze

Caption: Step-by-step workflow for In Vitro Permeation Testing (IVPT).

HPLC Analytical Method (Reference)

To quantify 2-(4-Morpholinyl)ethyl nicotinate, use the following validated conditions:

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Phosphate Buffer pH 6.8 (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 262 nm (Lambda max of nicotinates).

  • Retention Time: Prodrug ~6-8 min; Nicotinic Acid ~2-3 min (Expect two peaks if hydrolysis occurs during the run).

References

  • Nicotinate Ester Hydrolysis & Metabolism

    • Title: Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions.[1]

    • Source: Pharmaceutical Research.[1]

    • Link:

  • Matrix Patch Preparation (Solvent Evaporation)

    • Title: Formulation and Evaluation of Matrix Type Transdermal Patches of Glibenclamide (Methodology Reference).[3]

    • Source: SciSpace / Intern
    • Link:

  • Franz Diffusion Cell Guidelines

    • Title: Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide.
    • Source: Tioga Research.[6]

    • Link:[6]

  • Physicochemical Data (Morpholine Esters)

    • Title: 2-(4-Morpholinyl)ethyl | CID 53627546.
    • Source: PubChem.[2][7][8][9]

    • Link:

Sources

Application

In Vitro Skin Permeation Assay Protocols for Morpholinoethyl Nicotinate

Application Note: AN-IVPT-MEN-01 Quantifying Transdermal Kinetics and Cutaneous Metabolism Abstract & Strategic Overview Morpholinoethyl nicotinate (MEN), often used as a rubefacient and counter-irritant, presents a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IVPT-MEN-01

Quantifying Transdermal Kinetics and Cutaneous Metabolism

Abstract & Strategic Overview

Morpholinoethyl nicotinate (MEN), often used as a rubefacient and counter-irritant, presents a unique challenge in transdermal analysis: cutaneous metabolism . As a nicotinate ester, MEN is subject to rapid hydrolysis by epidermal and dermal esterases, converting into nicotinic acid (niacin) and morpholine ethanol during permeation.

Standard permeation protocols that monitor only the parent molecule will significantly underestimate bioavailability. This Application Note defines a "Metabolite-Inclusive" In Vitro Permeation Test (IVPT) protocol. It integrates OECD 428 guidelines with a specific analytical strategy to quantify both the parent ester and its primary active metabolite, ensuring a mass-balance approach to drug delivery verification.

Physicochemical Profile & Experimental Constraints

Understanding the solute is the first step in designing the receptor fluid and chromatographic parameters.

PropertyValue / CharacteristicExperimental Implication
Molecular Weight ~236.27 g/mol Permeates readily through compromised and intact stratum corneum.
LogP (Octanol/Water) ~0.8 – 1.2 (Estimated)Moderately lipophilic; requires no solubilizers (e.g., BSA) in receptor fluid if concentration is low, but sink conditions must be verified.
pKa (Morpholine ring) ~8.3At pH 7.4 (physiological), a significant fraction is ionized (cationic), enhancing water solubility but potentially retarding membrane transport compared to the unionized form.
Stability Labile EsterCRITICAL: Hydrolyzes in the presence of skin enzymes. Receptor fluid samples must be analyzed immediately or acidified to prevent post-sampling hydrolysis.
Experimental Design: The "Dual-Target" Strategy

To validate bioequivalence or efficacy, the assay must track the Total Flux (


) , defined as the molar sum of the parent ester and the nicotinic acid metabolite.
Core Directives (Autonomy & Logic)
  • Sink Conditions: The receptor fluid must solubilize both MEN and Nicotinic Acid. Phosphate Buffered Saline (PBS, pH 7.4) is ideal as it mimics physiological pH and ensures the ionization of the Nicotinic Acid metabolite (pKa ~4.75), trapping it in the receptor compartment.

  • Enzyme Activity: Unlike synthetic membranes, excised skin retains esterase activity. Do not add esterase inhibitors to the receptor fluid if the goal is to mimic in vivo delivery. The hydrolysis is part of the delivery mechanism.

Protocol 1: Membrane Preparation

Rationale: Full-thickness skin retains too much dermis, creating an artificial diffusion barrier for lipophilic compounds. Dermatomed skin is the gold standard.

Materials:

  • Excised human skin (abdominoplasty) or Porcine ear skin (comparable histology).

  • Dermatome (electric or air-driven).

  • Normal Saline (0.9% NaCl).

Workflow:

  • Cleaning: Wash skin surface with cold saline to remove blood/lipids. Carefully trim subcutaneous fat.

  • Dermatoming: Set dermatome to 500 ± 50 µm . This thickness includes the epidermis and part of the dermis (where esterases reside), preserving the metabolic barrier.

  • Integrity Test: Mount skin in Franz cells. Measure Transepidermal Water Loss (TEWL) or Electrical Resistance (ER).[1]

    • Pass Criteria: TEWL < 10 g/m²/h or ER > 10 kΩ·cm² (for porcine ear skin).

Protocol 2: IVPT Setup (Franz Diffusion Cell)

Rationale: Static cells are preferred for finite dosing formulations (creams/gels).

System Parameters:

  • Apparatus: Vertical Franz Diffusion Cells (glass).

  • Diffusion Area: 0.64 cm² or 1.77 cm² (standardized).

  • Receptor Volume: ~5–7 mL (exact volume must be calibrated).

  • Receptor Fluid: PBS (pH 7.4) + 0.05% Sodium Azide (antibacterial).

  • Temperature: 32 ± 1°C (Skin surface temperature).[2]

Step-by-Step Procedure:

  • Degassing: Degas receptor fluid via vacuum filtration or sonication to prevent bubble formation under the membrane.

  • Equilibration: Fill receptor arm. Allow skin to equilibrate for 30 mins. Verify zero bubbles at the interface.

  • Dosing (Finite Dose): Apply 10 mg/cm² of the MEN formulation. Use a positive displacement pipette for semi-solids.

    • Note: Spread evenly using a glass rod. Weigh the rod before and after to calculate the exact applied dose.

  • Sampling Schedule: Draw 200 µL at 1, 2, 4, 6, 8, 12, and 24 hours.

  • Replenishment: Immediately replace withdrawn volume with fresh, pre-warmed (32°C) receptor fluid.

  • Sample Stabilization: Crucial Step. Add 10 µL of 1M Acetic Acid to each sample vial immediately. This lowers pH to ~4, halting any non-enzymatic hydrolysis of the ester during storage.

Protocol 3: Analytical Method (HPLC-UV)

Rationale: A gradient method is required to separate the polar metabolite (Nicotinic Acid) from the less polar parent (MEN).

Instrument: HPLC with UV/Vis or PDA Detector. Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 150 x 4.6 mm).

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.5.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (λmax for Nicotinic acid derivatives).[3]

  • Injection Volume: 20 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Elution of Nicotinic Acid (~3-4 min)
5.0 5% Isocratic hold
5.1 60% Ramp to elute MEN
10.0 60% Elution of MEN (~7-8 min)
10.1 5% Re-equilibration

| 15.0 | 5% | End Run |

Visualization: Metabolic Pathway & Workflow

The following diagrams illustrate the hydrolysis mechanism that necessitates the dual-analyte strategy and the experimental workflow.

IVPT_Workflow SkinPrep 1. Skin Preparation (Dermatome 500µm) Mounting 2. Franz Cell Mounting (Receptor: PBS pH 7.4) SkinPrep->Mounting Dosing 3. Formulation Dosing (10 mg/cm²) Mounting->Dosing Permeation 4. Permeation & Metabolism (24h) Dosing->Permeation Start Timer Sampling 5. Sampling & Acid Stabilization Permeation->Sampling Timepoints: 1,2,4...24h HPLC 6. HPLC Analysis (Gradient Method) Sampling->HPLC Quantify Parent + Acid

Caption: Step-by-step IVPT workflow emphasizing the critical stabilization step prior to HPLC analysis.

Hydrolysis_Pathway cluster_metabolites Hydrolysis Products MEN Morpholinoethyl Nicotinate (Parent Drug) Skin Skin Esterases (Epidermis/Dermis) MEN->Skin Permeation Detection Total Flux Calculation (J_total) MEN->Detection HPLC Peak 2 (Late Elution) NA Nicotinic Acid (Active Metabolite) Skin->NA Hydrolysis ME Morpholine Ethanol (Byproduct) Skin->ME NA->Detection HPLC Peak 1 (Early Elution)

Caption: Cutaneous metabolism pathway showing the conversion of MEN to Nicotinic Acid via skin esterases.

Data Analysis & Calculation

To report the true permeation rate, convert the concentration of the metabolite back to "parent equivalents" or report molar flux.

Formula for Total Cumulative Amount (


): 


Where:

  • 
     = Mass of Morpholinoethyl Nicotinate permeated.
    
  • 
     = Mass of Nicotinic Acid permeated.
    
  • 
     = Molecular Weight (
    
    
    
    ,
    
    
    ).

Reporting: Plot


 (µg/cm²) vs. Time (h). The slope of the linear portion represents the Steady-State Flux (

).
References
  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals.[2][4][5]

  • U.S. FDA. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Guidance for Industry.

  • Al-Khalili, M., et al. (2003). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Pharmaceutical Research.

  • Sugibayashi, K., et al. (1994). Simultaneous transport and metabolism of nicotinic acid derivatives in hairless mouse skin. Journal of Pharmacy and Pharmacology.

Sources

Method

UV spectrophotometric analysis of 2-(4-Morpholinyl)ethyl nicotinate concentration

Application Note: Quantitative Analysis of 2-(4-Morpholinyl)ethyl Nicotinate via UV Spectrophotometry Part 1: Introduction & Principle 2-(4-Morpholinyl)ethyl nicotinate (often structurally related to vasodilators like Ni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 2-(4-Morpholinyl)ethyl Nicotinate via UV Spectrophotometry

Part 1: Introduction & Principle

2-(4-Morpholinyl)ethyl nicotinate (often structurally related to vasodilators like Nicametate) is an ester derivative of nicotinic acid containing a morpholine moiety. Its pharmacological profile typically involves vasodilation and lipid modulation. Accurate quantification of this Active Pharmaceutical Ingredient (API) is critical for formulation development, stability testing, and release criteria.

The Spectroscopic Principle: The UV absorption of 2-(4-Morpholinyl)ethyl nicotinate is driven by the nicotinate chromophore (pyridine-3-carboxylate). The conjugated pyridine ring exhibits a characteristic


 transition. While the morpholine ring is saturated and does not significantly absorb above 220 nm, its basic nitrogen (pKa 

8.3) dictates the solubility profile.
  • Chromophore: Pyridine Ring (Conjugated System)

  • Auxochrome: Ester linkage (Bathochromic shift relative to pyridine)

  • Target Wavelength (

    
    ): 262 nm  (Typical for nicotinate esters in acidic media).
    

Why Acidic Media? The morpholine nitrogen is protonated in acidic conditions (forming a cation), which significantly enhances aqueous solubility and prevents precipitation during dilution. Furthermore, protonation of the pyridine nitrogen stabilizes the spectral band, reducing solvatochromic shifts.

Part 2: Materials & Reagents

Reagent/MaterialGradeSpecification
Reference Standard USP/EP Reference Standard>99.0% Purity, 2-(4-Morpholinyl)ethyl nicotinate
Solvent (Diluent) Analytical Grade0.1 N Hydrochloric Acid (HCl)
Water HPLC GradeMilli-Q or equivalent (<0.05 µS/cm)
Quartz Cuvettes Matched Pair1.0 cm path length, UV transparent

Part 3: Instrumentation & Settings

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900, Agilent Cary 60).

  • Spectral Bandwidth: 1.0 nm or 2.0 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min).

  • Wavelength Range: 200 nm – 400 nm (for identification); Single point @ 262 nm (for quantitation).

  • Baseline Correction: Auto-zero with 0.1 N HCl.

Part 4: Experimental Protocol

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL):

    • Weigh accurately 50.0 mg of 2-(4-Morpholinyl)ethyl nicotinate reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approx. 30 mL of 0.1 N HCl and sonicate for 5 minutes to ensure complete dissolution (protonation of morpholine).

    • Make up to volume with 0.1 N HCl.[1]

  • Working Standard (50 µg/mL):

    • Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with 0.1 N HCl.

Determination of
  • Fill the reference cuvette with 0.1 N HCl.

  • Fill the sample cuvette with the 50 µg/mL Working Standard.

  • Scan the spectrum from 200 nm to 400 nm .

  • Observe the primary peak. For nicotinate esters, this is typically found at 262 ± 2 nm .

  • Note: If the spectrum shows a shoulder or shift, verify the pH of the solution.

Linearity Preparation (Calibration Curve)

Prepare a series of dilutions from the Stock Solution (1000 µg/mL) into 50 mL volumetric flasks using 0.1 N HCl:

Standard IDVolume of Stock (mL)Final Vol (mL)Conc. (µg/mL)Absorbance (Expected)
STD-10.55010 ~0.3 - 0.4
STD-21.05020 ~0.6 - 0.8
STD-31.55030 ~0.9 - 1.2
STD-42.05040 ~1.2 - 1.5
STD-52.55050 ~1.5 - 1.8

Target Absorbance Range: 0.2 – 1.5 AU for optimal photometric accuracy.

Sample Preparation (Tablet/Formulation)
  • Weigh 20 tablets and determine the average weight. Grind to a fine powder.

  • Weigh powder equivalent to 50 mg of active ingredient.

  • Transfer to a 50 mL volumetric flask. Add 30 mL 0.1 N HCl .

  • Sonicate for 15 minutes to extract the drug.

  • Dilute to volume with 0.1 N HCl.

  • Filter through a 0.45 µm membrane filter (discard the first 5 mL of filtrate).

  • Dilute the filtrate to reach a target concentration of 30 µg/mL (e.g., 3 mL filtrate to 50 mL flask).

Part 5: Workflow Visualization

G Start Start Analysis Stock Stock Prep: 50mg in 50mL 0.1N HCl (Sonicate 5 min) Start->Stock Scan Spectral Scan (200-400nm) Identify λmax (~262 nm) Stock->Scan Use 50 µg/mL Linearity Linearity Series: 10, 20, 30, 40, 50 µg/mL Stock->Linearity Measure Measure Absorbance @ 262 nm Scan->Measure Set λ Linearity->Measure Sample Sample Prep: Extract Tablet Powder Filter & Dilute to ~30 µg/mL Sample->Measure Calc Calculate Conc. (Beer-Lambert Law) Measure->Calc End Report Results Calc->End

Caption: Operational workflow for the UV spectrophotometric quantification of 2-(4-Morpholinyl)ethyl nicotinate.

Part 6: Method Validation (ICH Q2 Guidelines)

To ensure the method is "self-validating" and robust, the following criteria must be met:

  • Linearity: Plot Absorbance vs. Concentration.

    • Acceptance:

      
      .[2][3]
      
  • Precision (Repeatability): Measure the 30 µg/mL standard 6 times.

    • Acceptance: RSD

      
       2.0%.[3]
      
  • Accuracy (Recovery): Spike placebo with known amounts of standard (80%, 100%, 120%).

    • Acceptance: 98.0% – 102.0% recovery.

  • LOD/LOQ: Calculated from the standard deviation of the response (

    
    ) and slope (
    
    
    
    ).
    • 
      .
      

Calculation Formula:



Where 

is Absorbance and

is Concentration.

Part 7: Troubleshooting & Critical Control Points

  • Issue: Turbidity in Sample Solution.

    • Cause: Insoluble excipients (talc, starch).

    • Fix: Ensure filtration is rigorous (0.45 µm). Do not measure if solution is cloudy.

  • Issue: Wavelength Shift.

    • Cause: pH variation.[1][4][5][6][7]

    • Fix: Strictly use 0.1 N HCl for both blank and sample to maintain the protonation state of the morpholine ring.

  • Issue: Low Recovery.

    • Cause: Incomplete extraction from the matrix.

    • Fix: Increase sonication time; ensure the morpholine salt is fully formed (acidic environment is key).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Ethyl Nicotinate (Structural Analog). PubChem.[8] Link

  • Beckett, A. H., & Stenlake, J. B. (2001). Practical Pharmaceutical Chemistry: Part Two, Fourth Edition. A&C Black.[2] (Standard text for UV analysis of pyridine derivatives).

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference for spectral properties of basic nitrogenous drugs).

Sources

Application

Application Note: High-Efficiency Liposomal Formulation of 2-(4-Morpholinyl)ethyl Nicotinate

Executive Summary This application note details the protocol for encapsulating 2-(4-Morpholinyl)ethyl nicotinate (commonly known as Nicametate ) into liposomal nanocarriers. While Nicametate is widely used as a rubefacie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for encapsulating 2-(4-Morpholinyl)ethyl nicotinate (commonly known as Nicametate ) into liposomal nanocarriers. While Nicametate is widely used as a rubefacient and vasodilator in transdermal preparations, its free-base form can cause cutaneous irritation, and its ester bond is susceptible to hydrolytic degradation.

This guide moves beyond simple passive loading. We propose an Active Loading (Remote Loading) strategy utilizing a transmembrane ammonium sulfate gradient. This method leverages the weak base properties of the morpholine moiety to achieve high encapsulation efficiency (>90%) and enhanced stability, superior to traditional passive hydration methods.

Pre-Formulation Analysis & Rationale

Physicochemical Profile[1][2][3]
  • Molecule: 2-(4-Morpholinyl)ethyl nicotinate

  • Chemical Class: Amphipathic Weak Base[1][2]

  • Key Functional Groups:

    • Pyridine Ring:[3] Lipophilic planar structure.

    • Morpholine Ring: Contains a tertiary amine (proton acceptor).

    • Ester Linkage: Susceptible to hydrolysis in alkaline environments.

  • pKa: ~7.4–7.8 (Morpholine nitrogen).

The "Active Loading" Advantage

Traditional "passive loading" (adding drug during lipid film hydration) is inefficient for amphipathic drugs, often yielding <30% encapsulation efficiency (EE).

Because Nicametate possesses a protonatable amine (morpholine), it is an ideal candidate for Ammonium Sulfate Gradient Loading .

  • Neutral State: At neutral/basic pH (exterior), Nicametate is uncharged and permeable to the lipid bilayer.

  • Influx: It diffuses into the liposome core.

  • Ionization: The core contains ammonium sulfate (pH ~5.5). The drug becomes protonated (

    
    ) and forms a stable, insoluble sulfate salt.
    
  • Trapping: The charged species cannot cross the membrane back out, locking it inside.

Note: The acidic core (pH ~5.5) also protects the ester bond from hydrolysis, which occurs rapidly at pH > 7.

Materials & Equipment

Reagents
  • API: 2-(4-Morpholinyl)ethyl nicotinate (High purity >98%).

  • Lipids:

    • HSPC (Hydrogenated Soy Phosphatidylcholine) – Tc ~52°C, provides rigid bilayer.

    • Cholesterol (Chol) – Stabilizes membrane.

    • DSPE-PEG2000 (Optional) – For steric stabilization if IV administration is intended.

  • Gradient Buffer: Ammonium Sulfate (250 mM, pH 5.5).

  • Exchange Buffer: PBS (pH 7.4) or Sucrose/Histidine buffer (pH 7.4).

  • Solvents: Chloroform, Methanol (HPLC Grade).

Equipment
  • Rotary Evaporator.

  • Extruder (with 100nm and 200nm Polycarbonate membranes).

  • Dialysis Cassettes (MWCO 12-14 kDa) or Sephadex G-50 Column.

  • Dynamic Light Scattering (DLS) analyzer.

  • HPLC-UV system.

Experimental Protocol

Phase 1: Preparation of Blank Liposomes (Gradient Generation)

Objective: Create liposomes encapsulating high-concentration ammonium sulfate.

  • Lipid Mixing:

    • Dissolve HSPC and Cholesterol (Molar Ratio 55:45) in Chloroform/Methanol (9:1 v/v).

    • Why High Cholesterol? To prevent leakage of the ammonium gradient during the loading phase.

  • Thin Film Formation:

    • Evaporate solvent using a Rotary Evaporator at 60°C (above HSPC phase transition).

    • Dry under vacuum for >4 hours to remove trace solvents.

  • Hydration:

    • Hydrate the lipid film with 250 mM Ammonium Sulfate (pH 5.5) .

    • Final Lipid Concentration: 20–25 mg/mL.

    • Agitate at 60–65°C for 1 hour.

  • Downsizing (Extrusion):

    • Pass the suspension through 200nm (5 passes) and 100nm (10 passes) polycarbonate filters at 65°C.

    • Target Size: 100–120 nm (PDI < 0.1).

Phase 2: Gradient Creation (Buffer Exchange)

Objective: Remove external ammonium sulfate to create the chemical gradient.

  • Dialysis/Column:

    • Method A (Small Scale): Use Sephadex G-50 spin columns equilibrated with PBS (pH 7.4).

    • Method B (Large Scale): Dialyze against 1000x volume of PBS (pH 7.4) at 4°C for 24 hours (3 buffer changes).

  • Result: Liposomes now have [(NH4)2SO4] high inside and [(NH4)2SO4] zero outside.

Phase 3: Active Drug Loading

Objective: Drive Nicametate into the liposomes using the gradient.

  • Drug Solution: Dissolve Nicametate in a small volume of PBS (or saline).

  • Incubation:

    • Mix Drug solution with Blank Liposomes.

    • Drug-to-Lipid Ratio (D/L): 1:5 to 1:10 (w/w).

    • Incubate at 60°C for 30–60 minutes .

    • Note: Heating is crucial to fluidize the HSPC membrane, allowing drug influx.

  • Quenching: Rapidly cool the mixture on ice to lock the membrane and stop the reaction.

Visualization of Mechanisms & Workflow

Diagram 1: Mechanism of Remote Loading (Ammonium Sulfate Gradient)

RemoteLoading cluster_membrane Lipid Bilayer cluster_interior Interior Phase (pH 5.5) Drug_Ext Nicametate (Neutral) Membrane Permeable to Neutral Species Impermeable to Ions Drug_Ext->Membrane Diffusion NH3_Ext NH3 (Gas) Drug_Int Nicametate-H+ (Trapped) Membrane->Drug_Int Influx Precipitate [Nicametate-H]2-SO4 (Gel Precipitate) Drug_Int->Precipitate Complexation Sulfate SO4(2-) Sulfate->Precipitate NH4 NH4+ NH4->NH3_Ext Dissociation & Efflux

Caption: Schematic of the ammonium sulfate gradient method. Neutral Nicametate diffuses in, protonates, and precipitates with sulfate ions, while ammonia gas escapes, driving the equilibrium.

Diagram 2: Formulation Workflow

Workflow Start Start: Lipid Selection (HSPC : Chol 55:45) Film Thin Film Formation (Rotary Evap, 60°C) Start->Film Hydration Hydration (250mM (NH4)2SO4, pH 5.5) Film->Hydration Extrusion Extrusion (100nm Polycarbonate) Hydration->Extrusion Exchange Buffer Exchange (Dialysis vs PBS pH 7.4) Extrusion->Exchange Creates Gradient Loading Active Loading (Incubate with Drug @ 60°C) Exchange->Loading Purification Purification (Remove Unencapsulated Drug) Loading->Purification Final Final Product (Nicametate Liposomes) Purification->Final

Caption: Step-by-step workflow for the preparation of Nicametate liposomes using the active loading technique.

Characterization & Quality Control

To ensure the protocol's success, the following parameters must be quantified.

ParameterMethodAcceptance CriteriaRationale
Particle Size (Z-avg) Dynamic Light Scattering (DLS)90–120 nmEnsures biodistribution and skin permeation.
Polydispersity (PDI) DLS< 0.15Indicates a homogeneous population.
Zeta Potential Electrophoretic Mobility-10 to -30 mVPredicts colloidal stability (prevents aggregation).
Encapsulation Efficiency (EE%) HPLC (Ultrafiltration spin)> 90%Confirms active loading mechanism success.
Drug-to-Lipid Ratio HPLC / Colorimetric Assay0.1 – 0.2 (w/w)Determines therapeutic payload.
Morphology Cryo-TEM"Coffee bean" structureVisual confirmation of drug precipitate inside core.
Protocol Validation: Determining EE%
  • Take 500 µL of loaded liposomes.

  • Place in a centrifugal filter unit (MWCO 10kDa).

  • Centrifuge at 14,000g for 20 mins.

  • Filtrate: Contains free (unencapsulated) drug (

    
    ).
    
  • Total: Lyse a separate aliquot with 0.1% Triton X-100 to measure total drug (

    
    ).
    
  • Calculation:

    
    
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Encapsulation (<50%) Gradient collapseEnsure dialysis was complete. Do not freeze before loading.
Temperature too lowLoading must occur above the lipid Tm (use 60°C for HSPC).
Drug instabilityEnsure loading time does not exceed 60 mins; check pH.
Particle Aggregation Low Zeta PotentialIncorporate 5% DSPE-PEG2000 or ensure pH is > 7.0 exterior.
Drug Leakage on Storage Lipid bilayer too fluidIncrease Cholesterol ratio (up to 45 mol%). Switch SPC to HSPC.

References

  • Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134. Link

    • Foundational text on Ammonium Sulf
  • Bolotin, E. M., et al. (1994). Ammonium sulfate gradients for efficient and stable remote loading of amphipathic weak bases into liposomes and ligandoliposomes.[2][4][5] Journal of Liposome Research, 4(1), 455-479. Link

    • Establishes the protocol for loading weak bases like Nicamet
  • Cevc, G., & Blume, G. (1992). Lipid vesicles penetrate into intact skin owing to the transdermal osmotic gradients and hydration force. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1104(1), 226-232. Link

    • Reference for transdermal applic
  • PubChem. (2023). 2-(4-Morpholinyl)ethyl nicotinate Compound Summary. Link

    • Source for physicochemical properties (pKa, Structure).
  • Perrie, Y., & Rades, T. (2009). Pharmaceutics: Drug Delivery and Targeting. Pharmaceutical Press.

Sources

Method

GC-MS analysis parameters for identifying 2-(4-Morpholinyl)ethyl nicotinate

This Application Note and Protocol is designed for the identification and quantification of 2-(4-Morpholinyl)ethyl nicotinate (also referred to as nicotinic acid 2-morpholinoethyl ester) using Gas Chromatography-Mass Spe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the identification and quantification of 2-(4-Morpholinyl)ethyl nicotinate (also referred to as nicotinic acid 2-morpholinoethyl ester) using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

This guide adopts a "Method Development" approach, synthesizing established protocols for nicotinate esters and morpholine derivatives to ensure robust detection of this specific chemical entity.

Introduction & Chemical Context

2-(4-Morpholinyl)ethyl nicotinate is an ester formed between nicotinic acid and 4-(2-hydroxyethyl)morpholine.[1] Its analysis requires specific attention to its dual nature:

  • The Nicotinate Moiety: An aromatic ester susceptible to hydrolysis but generally stable under GC temperatures.[1]

  • The Morpholine Moiety: A tertiary amine (pKa ~8.[1]3) that can exhibit peak tailing on active sites within the GC inlet or column if not properly deactivated.

Unlike simple alkyl nicotinates (e.g., methyl nicotinate), the morpholine group increases the boiling point and polarity, necessitating a mid-polarity column and specific inlet deactivation strategies.

Chemical Properties Table
PropertyValueNotes
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Predicted Boiling Point ~360–380°CHigh boiling point requires high final oven temp.[1]
pKa (Base) ~8.3 (Morpholine N)Extraction requires pH > 10 for neutral species.[1]
LogP ~1.2Moderately lipophilic; extractable with DCM/EtOAc.[1]

Experimental Workflow Diagram

The following diagram outlines the critical path from sample preparation to data validation.

G Start Sample Matrix (Plasma/Formulation) Prep LLE Extraction (pH > 10, DCM) Start->Prep Basify to neutralize Deriv Derivatization? (NOT REQUIRED) Prep->Deriv Organic Layer GC GC Separation (DB-5ms UI, Splitless) Deriv->GC Direct Injection MS MS Detection (EI Source, SIM Mode) GC->MS Elution Data Data Analysis (m/z 100, 106, 114) MS->Data Ion Extraction

Figure 1: Analytical workflow for the isolation and detection of 2-(4-Morpholinyl)ethyl nicotinate.

Detailed Protocol

Phase 1: Sample Preparation

Objective: Isolate the analyte from the matrix while suppressing ionization of the morpholine nitrogen to ensure transfer into the organic phase.

  • Matrix Adjustment: Transfer 1.0 mL of sample (liquid formulation or plasma) into a 15 mL centrifuge tube.

  • Internal Standard Addition: Spike with 50 µL of Internal Standard (ISTD) solution.

    • Recommended ISTD:Quinoline or Nicotine-d4 (structurally similar but chromatographically distinct).[1]

  • pH Adjustment (Critical): Add 500 µL of 1.0 M NaOH or saturated Sodium Carbonate.

    • Why: The morpholine group must be deprotonated (neutral) to partition into the organic solvent. Target pH is > 10.[1]

  • Extraction: Add 3.0 mL of Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Why: DCM provides excellent solubility for heterocyclic aromatic esters.[1]

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes.

  • Drying: Transfer the lower organic layer to a clean vial containing anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.[1]

  • Concentration: Evaporate 2.0 mL of the extract to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 200 µL of Ethyl Acetate.

Phase 2: GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography (GC) Parameters
ParameterSettingRationale
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm)Low-bleed, non-polar phase ideal for amines/esters.[1] "UI" (Ultra Inert) is critical to prevent peak tailing of the morpholine nitrogen.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.[1]
Inlet Temp 260°CEnsures rapid volatilization without thermal degradation.[1]
Liner Ultra Inert Single Taper with WoolWool traps non-volatiles; deactivation prevents amine adsorption.[1]
Oven Program Initial: 80°C (Hold 1 min)Ramp: 15°C/min to 300°CFinal: 300°C (Hold 5 min)Slow ramp ensures separation from solvent front; high final temp elutes the relatively high-boiling analyte.[1]
Mass Spectrometry (MS) Parameters
ParameterSettingRationale
Source Temp 230°CStandard EI source temperature.[1]
Quad Temp 150°C
Transfer Line 280°CPrevents condensation between GC and MS.[1]
Ionization Electron Impact (EI) @ 70 eVStandard hard ionization for library matching.[1]
Scan Mode SIM/Scan (Synchronous)Scan: 40–450 m/z (for identification)SIM: See Table below (for quantification).[1]
Phase 3: Mass Spectral Identification Strategy

The identification relies on the fragmentation of the bond between the ethyl linker and the morpholine/nicotinate groups.

Characteristic Ions (SIM Mode)
Ion (m/z)Origin/Fragment StructureRole
100 [CH₂-N(C₄H₈O)]⁺ (Morpholinomethyl)Quantifier (Base Peak) .[1] The alpha-cleavage next to the morpholine nitrogen is the dominant fragmentation pathway.
114 [CH₂-CH₂-N(C₄H₈O)]⁺ (Morpholinoethyl)Qualifier.[1] Retention of the ethyl chain.
106 [C₅H₄N-CO]⁺ (Nicotinoyl cation)Qualifier.[1] Characteristic of the nicotinic acid moiety.
78 [C₅H₄N]⁺ (Pyridine ring)Qualifier. Secondary fragment of the nicotinoyl group.
236 [M]⁺ (Molecular Ion)Confirmation.[1] Usually low abundance but confirms intact molecule.[1]

Fragmentation Pathway Visualization

Understanding the fragmentation is crucial for validating the spectrum.

Frag M Molecular Ion (m/z 236) Frag1 Morpholinomethyl (m/z 100) BASE PEAK M->Frag1 α-cleavage (Amine) Frag2 Nicotinoyl (m/z 106) M->Frag2 Ester cleavage Frag3 Pyridine (m/z 78) Frag2->Frag3 Loss of CO

Figure 2: Primary Electron Impact (EI) fragmentation pathways for 2-(4-Morpholinyl)ethyl nicotinate.[1]

Quality Assurance & Validation

To ensure "Trustworthiness" (Part 2 of Core Requirements), the following controls must be implemented:

  • System Suitability Test (SST): Inject a standard at 10 ppm. The tailing factor for the analyte peak must be < 1.5. If tailing occurs, replace the inlet liner and trim the column (active sites interact with the morpholine amine).

  • Blank Verification: Inject a solvent blank immediately after high-concentration standards to check for carryover, which is common with high-boiling amine esters.[1]

  • Linearity: Establish a calibration curve from 0.5 ppm to 50 ppm. The R² value should be > 0.995.

  • Ratio Check: The abundance ratio of m/z 100 to m/z 106 should remain constant (±20%) across the calibration range.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Morpholine Derivatives. National Institute of Standards and Technology.[2] Link

  • Agilent Technologies. (2020).[1] Analysis of Basic Drugs by GC/MS using Ultra Inert Liners. Application Note 5990-xxxx.[1] Link

  • PubChem. (2023).[1] Nicotinic Acid Derivatives and Morniflumate Structure/Properties. National Library of Medicine. Link

  • Thermo Fisher Scientific. (2018).[1] GC-MS Method Development for Nitrogen-Containing Heterocycles. Link

Sources

Application

Application Note: Synthesis Yield Optimization for 2-(4-Morpholinyl)ethyl Nicotinate Derivatives

Executive Summary The synthesis of 2-(4-Morpholinyl)ethyl nicotinate (Nicomorpholine analogs) presents a classic challenge in organic process development: esterifying a pyridine-based carboxylic acid with an amino-alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(4-Morpholinyl)ethyl nicotinate (Nicomorpholine analogs) presents a classic challenge in organic process development: esterifying a pyridine-based carboxylic acid with an amino-alcohol.[1] The dual-basic nature of the product (pyridine nitrogen and morpholine nitrogen) complicates standard acid-catalyzed Fischer esterification, often leading to salt trapping and difficult workups.[1]

This Application Note details an optimized Acyl Chloride Activation Strategy that consistently delivers yields >85% with >98% purity. We compare this against the Steglich (DCC/DMAP) method and provide a robust protocol for the critical workup phase, where 30-40% of yield is typically lost due to improper pH control.

Chemical Context & Challenges[1]

Target Molecule: 2-(4-Morpholinyl)ethyl nicotinate Core Moiety: Nicotinic acid esterified with 4-(2-hydroxyethyl)morpholine.[1] Applications: Vasodilators, lipid-lowering agents, and prodrug scaffolds.[1]

The Synthetic Challenge
  • Zwitterionic Interference: The morpholine nitrogen (

    
    ) is more basic than the pyridine nitrogen (
    
    
    
    ). In acid-catalyzed routes (Fischer), the morpholine acts as a "proton sink," deactivating the catalyst and requiring stoichiometric acid, which complicates water removal.
  • Hydrolysis Susceptibility: Amino-esters are prone to base-catalyzed hydrolysis during aqueous workup if the pH is pushed too high (>12) or if temperature is uncontrolled.[1]

  • Purification: The product is an oil/low-melting solid in its free base form, making crystallization difficult. Conversion to the hydrochloride or fumarate salt is often required for solid isolation.

Reaction Engineering & Mechanism

To bypass the equilibrium limitations of Fischer esterification, we utilize Nucleophilic Acyl Substitution via Nicotinoyl Chloride. This kinetic control strategy drives the reaction to completion irreversibly.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the activation of nicotinic acid and the subsequent nucleophilic attack by the morpholine alcohol, highlighting the critical deprotonation steps.

ReactionMechanism Fig 1. Mechanistic pathway for Acyl Chloride activation route. NicAcid Nicotinic Acid (Precursor) AcylChloride Nicotinoyl Chloride (Activated Electrophile) NicAcid->AcylChloride SOCl2, Reflux -SO2, -HCl SOCl2 Thionyl Chloride (Activator) SOCl2->AcylChloride TetraInt Tetrahedral Intermediate AcylChloride->TetraInt Nucleophilic Attack Alcohol 4-(2-hydroxyethyl)morpholine (Nucleophile) Alcohol->TetraInt ProductSalt Product HCl Salt TetraInt->ProductSalt Collapse -Cl- Free Base Product Free Base Product ProductSalt->Free Base Product Workup (pH > 9) Base Triethylamine (Et3N) (Proton Scavenger) Base->ProductSalt Scavenges HCl

Optimization Study: Variable Screening

We conducted a Design of Experiments (DoE) to identify the Critical Process Parameters (CPPs).

Solvent System Screening

Conditions: 1.0 eq Nicotinoyl Chloride HCl, 1.1 eq Alcohol, 2.2 eq Base, 25°C, 4h.

SolventDielectric ConstantYield (HPLC Area%)PurityNotes
Dichloromethane (DCM) 8.9392% 98.5% Excellent solubility of reactants; easy workup.[1]
Toluene2.3878%94.0%Product salt precipitated early, trapping unreacted SM.
THF7.5885%96.0%Good yield, but removal of TEA·HCl salts was difficult during filtration.
DMF36.765%88.0%High yield but difficult to remove solvent; hydrolysis observed during aqueous wash.
Base Scavenger Optimization

Conditions: DCM solvent, 0°C to RT.

BasepKa (conj. acid)YieldObservation
Triethylamine (TEA) 10.7594% Best balance of basicity and steric bulk.[1] Easy to wash out.
Pyridine5.2381%Too weak to fully deprotonate the morpholine salt effectively in situ.
DIPEA (Hunig's Base)11.091%Comparable to TEA but significantly more expensive.
K2CO3 (Solid)10.2560%Heterogeneous reaction was too slow; incomplete conversion.

Master Protocol: Acyl Chloride Method

This protocol is scaled for 10.0 g of Nicotinic Acid input.

Materials
  • Nicotinic Acid: 10.0 g (81.2 mmol)

  • Thionyl Chloride (SOCl2): 30 mL (Excess, acts as solvent/reagent)

  • 4-(2-hydroxyethyl)morpholine: 11.7 g (89.3 mmol, 1.1 eq)[1]

  • Triethylamine (TEA): 25 mL (178 mmol, 2.2 eq)

  • Dichloromethane (DCM): 150 mL (Anhydrous)

Step-by-Step Procedure
Phase 1: Activation (Acyl Chloride Formation)
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2 or N2 line).

  • Addition: Add Nicotinic Acid (10.0 g) and Thionyl Chloride (30 mL). Add a catalytic drop of DMF (0.1 mL) to accelerate the reaction.

  • Reflux: Heat to reflux (75-80°C bath) for 2-3 hours.

    • Checkpoint: The suspension should turn into a clear yellow solution. Evolution of HCl/SO2 gas will cease.

  • Isolation: Evaporate excess SOCl2 under reduced pressure (Rotavap). Add 20 mL dry Toluene and evaporate again (azeotropic removal of residual SOCl2).

    • Result: Off-white solid (Nicotinoyl Chloride Hydrochloride).[1]

Phase 2: Esterification (Coupling)
  • Solvation: Suspend the crude acid chloride in 100 mL Anhydrous DCM . Cool to 0°C in an ice bath.

  • Reactant Prep: In a separate flask, mix 4-(2-hydroxyethyl)morpholine (11.7 g) and Triethylamine (25 mL) in 50 mL DCM .

  • Addition: Add the Alcohol/Base solution dropwise to the Acid Chloride suspension over 30 minutes, maintaining internal temp < 10°C.

    • Exotherm: The reaction is exothermic. Control rate to prevent side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4 hours.

    • QC Check: TLC (10% MeOH in DCM) or HPLC should show <1% unreacted Acid Chloride.

Phase 3: Workup & Purification (Critical for Yield)
  • Quench: Add 100 mL saturated NaHCO3 solution slowly. Stir for 15 mins.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once more with 50 mL DCM.

  • Washing: Wash combined organics with:

    • 50 mL Water.

    • 50 mL Brine.

  • Drying: Dry over Anhydrous Na2SO4. Filter and concentrate in vacuo.

  • Crude Product: You will obtain a yellow oil (Free Base).

  • Salt Formation (Optional for Solid Storage): Dissolve oil in 50 mL Ethanol. Add 1.1 eq of HCl in Ethanol (or diethyl ether). Cool to 0°C to crystallize the Hydrochloride salt.

Process Workflow Visualization

The following diagram outlines the critical decision points in the workup to ensure maximum recovery of the amino-ester.

WorkupFlow Fig 2. Downstream processing workflow for Nicomorpholine derivatives. ReactionMix Reaction Mixture (DCM, Product, TEA·HCl) Quench Quench with sat. NaHCO3 (pH ~8-9) ReactionMix->Quench Separation Phase Separation Quench->Separation OrgLayer Organic Layer (DCM) (Contains Product Base) Separation->OrgLayer AqLayer Aqueous Layer (Contains TEA salts, impurities) Separation->AqLayer Wash Brine Wash & Dry (Na2SO4) OrgLayer->Wash Conc Concentration (Rotavap) Wash->Conc CrudeOil Crude Oil (Free Base) Conc->CrudeOil Decision Form Salt? CrudeOil->Decision PathA No: High Vac Distillation (For liquid product) Decision->PathA Liquid PathB Yes: Add ethanolic HCl (Crystallize HCl Salt) Decision->PathB Solid Stable

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield (<60%) Hydrolysis during workup.[1]Ensure pH does not exceed 10 during quench. Do not heat aqueous phases.
Dark/Black Crude Oxidation of morpholine or high temp.Conduct reaction under Nitrogen atmosphere. Keep T < 40°C during concentration.
Solidification Failure Residual solvent or excess acid.[1]Use dry Ethanol for salt formation. Add diethyl ether as anti-solvent dropwise.
Impurity: Nicotinic Acid Incomplete activation.Ensure SOCl2 reflux is clear before proceeding. Use fresh SOCl2.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • PubChem. (n.d.). 2-(4-Morpholinyl)ethyl nicotinate Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Org. Synth. (1940). Nicotinic Acid.[2][3][4][5][6][7][8] Organic Syntheses, Coll. Vol. 1, p.385. Link (Foundational chemistry for nicotinic acid handling).

Sources

Method

NMR spectroscopy characterization of 2-(4-Morpholinyl)ethyl nicotinate purity

Application Note: NMR Spectroscopy Characterization of 2-(4-Morpholinyl)ethyl Nicotinate Purity Introduction 2-(4-Morpholinyl)ethyl nicotinate (CAS: 127060-75-7 / Generic structure ref) is a pharmacologically active este...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy Characterization of 2-(4-Morpholinyl)ethyl Nicotinate Purity

Introduction

2-(4-Morpholinyl)ethyl nicotinate (CAS: 127060-75-7 / Generic structure ref) is a pharmacologically active ester comprising a nicotinic acid moiety linked to a morpholine ring via an ethyl chain. Often investigated for its vasodilatory and lipid-modulating properties, the precise characterization of this molecule is critical during drug development.

The ester linkage makes this compound susceptible to hydrolysis, yielding nicotinic acid and 4-(2-hydroxyethyl)morpholine . Furthermore, synthesis byproducts such as unreacted nicotinoyl chloride or residual solvents can compromise biological assays.

This guide details a Quantitative NMR (qNMR) protocol for absolute purity assessment. Unlike chromatography (HPLC/GC), which requires specific reference standards for every impurity to quantify response factors, qNMR relies on the direct proportionality between signal integration and molar concentration, offering a primary method for purity determination.

Structural Analysis & Spectral Assignments

To validate the identity of the target molecule before quantification, a structural assignment of the


H NMR spectrum is required. The molecule consists of three distinct spin systems: the aromatic pyridine ring, the ethylene linker, and the morpholine ring.
Predicted H NMR Data (400 MHz, CDCl )
PositionMoietyChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
H-2 Pyridine9.20 - 9.25Singlet (br)1HMost deshielded; adjacent to N and C=O.
H-6 Pyridine8.75 - 8.80Doublet (dd)1HDeshielded by ring nitrogen.
H-4 Pyridine8.25 - 8.35Doublet (dt)1HPara to nitrogen; deshielded by C=O.
H-5 Pyridine7.35 - 7.45Doublet of doublets1HMost shielded aromatic proton.
H-

Linker4.45 - 4.55Triplet (

Hz)
2HDeshielded by ester oxygen (

).
H-Morph(O) Morpholine3.65 - 3.75Triplet (m)4HEther protons in morpholine ring.
H-

Linker2.75 - 2.85Triplet (

Hz)
2HAdjacent to amine nitrogen (

).
H-Morph(N) Morpholine2.50 - 2.60Triplet (m)4HAmine protons in morpholine ring.

Note: If analyzing the Hydrochloride salt , the amine nitrogen protonation will shift the morpholine and linker


-protons significantly downfield (approx +0.5 to +1.0 ppm), and 

or

should be used as the solvent.

Visualization: Structural Logic & Impurity Pathways

The following diagram illustrates the chemical structure, proton assignments, and the primary degradation pathway (hydrolysis) that must be monitored.

G cluster_0 Figure 1: Structure & Degradation Logic Target 2-(4-Morpholinyl)ethyl nicotinate (Target Analyte) Nicotinate Nicotinic Acid Moiety (Aromatic Region: 7.4 - 9.2 ppm) Target->Nicotinate Linker Ethyl Linker (Diagnostic Triplet: ~4.5 ppm) Target->Linker Morpholine Morpholine Ring (Aliphatic Region: 2.5 - 3.7 ppm) Target->Morpholine Hydrolysis Hydrolysis (Moisture/Acid) Target->Hydrolysis Impurity1 Impurity A: Nicotinic Acid (Shift in aromatics) Hydrolysis->Impurity1 Impurity2 Impurity B: 4-(2-Hydroxyethyl)morpholine (Loss of 4.5 ppm triplet) Hydrolysis->Impurity2

Caption: Structural decomposition of the analyte and critical hydrolysis pathway yielding specific NMR-detectable impurities.

Protocol: Absolute Purity Determination via qNMR

This protocol uses the Internal Standard (IS) method. The choice of IS is critical; it must not overlap with the analyte signals and must be non-hygroscopic and chemically inert.[1][2]

Materials
  • Solvent:

    
     (99.8% D) + 0.03% TMS (for free base) OR 
    
    
    
    (for salts/polar impurities).
  • Internal Standard (IS):

    • Option A (for CDCl3):1,3,5-Trimethoxybenzene (Singlet

      
       6.1 ppm) or Dimethyl sulfone  (Singlet 
      
      
      
      3.0 ppm).
    • Option B (for DMSO/D2O):Maleic Acid (Singlet

      
       6.2 ppm).[3]
      
  • Equipment: 400 MHz NMR (or higher) with a temperature-controlled probe (298 K).

Step-by-Step Workflow
  • Gravimetry (The Critical Step):

    • Equilibrate the analyte and IS to room temperature.

    • Using a microbalance (readability 0.001 mg or 0.01 mg), weigh approximately 10–15 mg of the analyte (

      
      ) directly into a weighing boat or NMR tube.
      
    • Weigh approximately 5–8 mg of the Internal Standard (

      
      ).
      
    • Note: Precision in weighing directly dictates the accuracy of the result.

  • Sample Preparation:

    • Dissolve both solids in 0.6 mL of the deuterated solvent.

    • Ensure complete dissolution (vortex or sonicate if necessary).

    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters (qNMR Specific):

    • Pulse Sequence: zg (standard 1D proton).

    • Pulse Angle: 90° (Calibrate p1 specifically for this sample).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the longest relaxing proton (usually the IS or aromatic protons). Recommended: 30–60 seconds .
    • Spectral Width: 20 ppm (to catch all signals and baseline).

    • Number of Scans (NS): 16 or 32 (sufficient for S/N > 150:1).

    • Temperature: 298 K (regulated to

      
       0.1 K).
      
  • Processing:

    • Window Function: Exponential multiplication with LB = 0.3 Hz (or none).

    • Phasing: Manual phasing is mandatory (zero and first order).

    • Baseline Correction: Polynomial or spline correction is critical for accurate integration.

    • Integration: Integrate the chosen analyte signal (

      
      ) and the IS signal (
      
      
      
      ).
      • Analyte Signal Selection: Use the Ester

        
         triplet at ~4.5 ppm  (2H). It is distinct and sensitive to hydrolysis. Avoid the morpholine region if solvent peaks overlap.
        

Calculation & Data Analysis

Calculate the absolute purity (


, as a percentage) using the following equation:


Where:

  • 
    : Integral values of Analyte and Standard.
    
  • 
    : Number of protons (e.g., 
    
    
    
    for the ester
    
    
    ,
    
    
    for Maleic Acid).
  • 
    : Molar masses (Analyte: 236.27  g/mol , Maleic Acid: 116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (e.g., 99.9%).
    
qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing Weigh Weigh Analyte (mx) & Internal Standard (m_std) (Precision: ±0.01 mg) Dissolve Dissolve in Solvent (CDCl3 or DMSO-d6) Weigh->Dissolve Homogenize Vortex/Sonicate Ensure 100% dissolution Dissolve->Homogenize Pulse Calibrate 90° Pulse (p1) Homogenize->Pulse Delay Set Relaxation Delay (d1) (d1 > 5 x T1, typ. 30-60s) Pulse->Delay Acquire Acquire Spectrum (NS=16, No rotation) Delay->Acquire Phase Manual Phasing & Baseline Correction Acquire->Phase Integrate Integrate Signals (Analyte vs. IS) Phase->Integrate Calc Calculate Purity % Integrate->Calc

Caption: Step-by-step workflow for Quantitative NMR (qNMR) analysis ensuring high precision.

Impurity Profiling: What to Watch For

While qNMR gives the absolute purity number, the spectrum also reveals why purity might be low.

  • Hydrolysis (Nicotinic Acid):

    • Look for a new set of aromatic signals. In

      
      , free nicotinic acid is often insoluble or shifts significantly. In 
      
      
      
      , look for a downfield shift of the H-2 proton (near 9.0 ppm) distinct from the ester.
    • Key Indicator: Disappearance of the triplet at 4.5 ppm (

      
      ) and appearance of a triplet at ~3.6 ppm (free alcohol 
      
      
      
      ).
  • Residual Solvents:

    • Toluene: (Synthesis solvent) Multiplet at 7.1–7.2 ppm, Singlet at 2.3 ppm.

    • Ethanol: (Recrystallization) Triplet at 1.2 ppm, Quartet at 3.7 ppm.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Available at: [Link]

  • BIPM (Bureau International des Poids et Mesures). "Internal Standards for qNMR." Available at: [Link]

  • National Institutes of Health (NIH) / PubChem. "2-(4-Morpholinyl)ethyl." (Fragment Data). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Morpholinoethyl Nicotinate

Status: Operational Subject: Method Optimization & Peak Shape Correction Analyte Class: Diprotic Basic Ester Assigned Scientist: Senior Application Specialist[1] The Core Challenge: Why This Molecule Tails Before attempt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Method Optimization & Peak Shape Correction Analyte Class: Diprotic Basic Ester Assigned Scientist: Senior Application Specialist[1]

The Core Challenge: Why This Molecule Tails

Before attempting to "fix" the method, you must understand the specific chemical behavior of Morpholinoethyl Nicotinate . Unlike simple neutral esters, this molecule presents a "dual-threat" to silica-based columns due to its two distinct basic centers:

  • The Morpholine Nitrogen (

    
    ):  This is your primary problem.[1] At standard HPLC pH (3.0 – 7.0), this nitrogen is fully protonated (
    
    
    
    ).[1] This positive charge interacts aggressively with negatively charged residual silanols (
    
    
    ) on the column surface, causing the classic "shark fin" tailing.
  • The Pyridine Nitrogen (

    
    ):  The electron-withdrawing ester group lowers the basicity of the pyridine ring.[1] However, at pH < 3.0, it also becomes protonated, potentially creating a doubly charged cation that exhibits different retention behavior.
    

The Root Cause: Tailing is rarely a "column failure" in this context; it is a thermodynamic mismatch between your mobile phase pH and the stationary phase surface chemistry.[1]

Diagnostic Workflow

Use this logic gate to identify the source of your asymmetry before changing reagents.[1]

TroubleshootingFlow Start Start: Peak Asymmetry > 1.5 Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Decision_pH Is pH near pKa (7.5-8.5)? Check_pH->Decision_pH Check_Col Step 2: Check Column Type Decision_pH->Check_Col No Action_pH Action: Shift pH. Target pH 2.5 (Acidic) or pH 10 (Basic) Decision_pH->Action_pH Yes Decision_Col Is it Type A Silica? Check_Col->Decision_Col Check_Load Step 3: Check Mass Load Decision_Col->Check_Load No Action_Col Action: Switch to Hybrid (HSC) or Base-Deactivated Column Decision_Col->Action_Col Yes Decision_Load Conc > 0.5 mg/mL? Check_Load->Decision_Load Action_Load Action: Dilute Sample 1:10 Decision_Load->Action_Load Yes Action_Add Action: Add Chaotropic Agent (NaClO4) or TEA Decision_Load->Action_Add No

Figure 1: Decision matrix for diagnosing peak tailing. Follow the path to isolate variables.

Troubleshooting Modules (Q&A)

Module A: Mobile Phase Chemistry

Q: I am running a standard Phosphate Buffer at pH 7.0. Why is the tailing severe? A: At pH 7.0, you are in the "Zone of Death" for this molecule.[1]

  • The Chemistry: The morpholine nitrogen is positively charged (

    
    ), while the silica surface silanols are deprotonated and negatively charged (
    
    
    
    ). This creates a strong ion-exchange interaction that drags the peak tail.[1]
  • The Fix: You must move the pH away from the silanol/analyte overlap.[1]

    • Strategy 1 (Low pH): Lower pH to 2.5 . This suppresses silanol ionization (making them neutral

      
      ), reducing the attraction to the positively charged morpholine.
      
    • Strategy 2 (High pH): If your column allows (e.g., Hybrid Silica), raise pH to 10.0 . This deprotonates the morpholine (making it neutral), eliminating the ion-exchange mechanism entirely.

Q: Can I use Triethylamine (TEA) to fix the shape? A: Yes, TEA is a "sacrificial base."

  • Mechanism: TEA competes for the active silanol sites.[1] Because it is in high concentration relative to your analyte, it saturates the surface silanols, effectively "blocking" them from interacting with the morpholinoethyl group.

  • Protocol: Add 5–10 mM TEA to your aqueous buffer. Crucial: You must adjust the pH after adding the TEA, as it will significantly raise the pH of your solution.

Module B: Column Selection

Q: I am using a standard C18 column. Should I switch? A: If you are using a traditional "Type A" or non-endcapped silica column, yes.[1]

  • Recommendation: Switch to a Charged Surface Hybrid (CSH) or a Polar Embedded group column.[1]

    • Why: These columns have a slight positive surface charge or embedded polar groups that electrostatically repel the protonated basic analyte, preventing it from "sticking" to the surface.

Module C: Additives & Chaotropes

Q: I tried TEA but the peak is still slightly broad. What is the "nuclear option"? A: Use a Chaotropic Agent.

  • The Solution: Sodium Perchlorate (

    
    ) at 50–100 mM.[1]
    
  • Mechanism: The perchlorate anion (

    
    ) is highly lipophilic and forms a tight ion-pair with the protonated morpholine nitrogen.[1] This masks the positive charge and increases the hydrophobicity of the analyte, resulting in sharper peaks and better retention.[2]
    
  • Warning: Perchlorates are explosive when dried with organics.[1] Flush your system with water thoroughly before shutting down.[1]

Visualizing the Interaction

Understanding the microscopic interaction helps in selecting the right buffer.[1]

Mechanism cluster_fix With TEA Modifier Silanol Silica Surface (Si-O⁻) Analyte Morpholinoethyl Nicotinate (NH⁺) Silanol->Analyte Strong Attraction (Tailing) TEA Triethylamine (TEA⁺) TEA->Silanol Blocks Surface (Sacrificial Binding)

Figure 2: Competitive inhibition mechanism.[1] TEA (Green) saturates the acidic silanol sites (Red), preventing the analyte (Blue) from binding and tailing.

Experimental Protocols

Protocol A: High-Performance Buffer (Low pH with TEA)

Best for standard C18 columns to suppress silanol activity.

  • Reagents:

    • HPLC Grade Water[1]

    • Phosphoric Acid (85%)

    • Triethylamine (TEA)[3][4][5][6]

  • Procedure:

    • Measure 950 mL of water.[1]

    • Add 1.0 mL of TEA (approx. 7 mM).

    • Place a calibrated pH probe into the solution with stirring.[1]

    • Slowly add Phosphoric Acid dropwise until pH 2.5 ± 0.1 is reached.[1]

    • Dilute to 1000 mL volume.

    • Filter through a 0.22 µm membrane.[1]

  • Validation:

    • Equilibrate column for minimum 20 column volumes. TEA takes time to saturate surface sites.[1]

Protocol B: Chaotropic Mobile Phase

Best for stubborn tailing on older columns.

  • Reagents:

    • Sodium Perchlorate Monohydrate (

      
      )
      
    • Perchloric Acid or Phosphoric Acid[1]

  • Procedure:

    • Dissolve 14.0 g of Sodium Perchlorate in 1000 mL water (approx. 100 mM).[1]

    • Adjust pH to 3.0 using Perchloric Acid (preferred) or Phosphoric Acid.[1]

    • Note: Do not use Potassium salts (

      
      ) as they have low solubility in acetonitrile and may precipitate in the pump heads.[1]
      

Summary Data Table: Symptom vs. Solution

SymptomProbable CausePrimary SolutionSecondary Solution
Tailing Factor > 2.0 Silanol InteractionAdd 5mM TEA to BufferSwitch to Hybrid Column
Split Peak Sample Solvent MismatchDilute sample in Mobile PhaseReduce Injection Volume
Broad Peak (No Tailing) Column OverloadDilute Sample 1:10Increase Column Temp (to 40°C)
Drifting Retention Amine not equilibratedFlush column with 30 vol. bufferUse Ion-Pair Reagent

References

  • Waters Corporation. (2020).[1] How can I decrease tailing of a basic compound when running a reversed-phase method? Waters Knowledge Base.[1] Link

  • Chrom Tech, Inc. (2025).[1][7] What Causes Peak Tailing in HPLC? Chrom Tech Technical Guide.[1] Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Technical Blog.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl Nicotinate (Structural Analog Data). PubChem.[1][8] Link

  • Scribd / HPLC Resources. (2023). Chaotropic Agents in Reversed-phase HPLC. Link

Sources

Optimization

Preventing ester hydrolysis of 2-(4-Morpholinyl)ethyl nicotinate during storage

Welcome to the technical support guide for 2-(4-Morpholinyl)ethyl nicotinate. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in the handling and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Morpholinyl)ethyl nicotinate. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in the handling and storage of this compound: preventing ester hydrolysis. As an ester, 2-(4-Morpholinyl)ethyl nicotinate is susceptible to degradation, which can impact its therapeutic efficacy and safety profile. This guide provides in-depth, evidence-based strategies and troubleshooting advice to ensure the stability and integrity of your samples.

Understanding the Challenge: The Science of Ester Hydrolysis

Ester hydrolysis is a chemical reaction in which an ester is cleaved into a carboxylic acid and an alcohol by reacting with water.[1][2] This process can be catalyzed by both acids and bases.[3][4][5][6] In the case of 2-(4-Morpholinyl)ethyl nicotinate, hydrolysis results in the formation of nicotinic acid and 2-(4-morpholinyl)ethanol.

The rate of ester hydrolysis is significantly influenced by several factors, including:

  • pH: The reaction is slowest in the neutral pH range and is accelerated under both acidic and basic conditions.[7][8][9]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[10]

  • Moisture: As a reactant, the presence of water is essential for hydrolysis to occur.[7][11][12][13][14]

  • Excipients: The other components in a formulation can either enhance or inhibit hydrolysis.[15]

It's important to note that 2-(4-Morpholinyl)ethyl nicotinate is the morpholinoethyl ester of niflumic acid and is rapidly hydrolyzed in the body to its active metabolite.[16][17] While this is a desired pharmacokinetic property, premature hydrolysis during storage can compromise the product's quality and performance.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the stability of 2-(4-Morpholinyl)ethyl nicotinate.

FAQ 1: I've observed a change in the physical appearance of my stored 2-(4-Morpholinyl)ethyl nicotinate solution (e.g., cloudiness, precipitation). What could be the cause?

A change in the physical appearance of your solution is often an indicator of chemical degradation. The most likely culprit is ester hydrolysis, leading to the formation of nicotinic acid. Depending on the concentration and pH of your solution, the less soluble nicotinic acid may precipitate out.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your solution. A shift towards a more acidic pH could indicate the formation of nicotinic acid.

  • Analytical Confirmation: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the presence of nicotinic acid and 2-(4-morpholinyl)ethanol.

  • Review Storage Conditions: Assess your storage conditions against the recommendations in the "Recommended Storage Conditions" section below. Deviations in temperature or exposure to humidity can accelerate hydrolysis.

FAQ 2: My analytical results show a decrease in the concentration of 2-(4-Morpholinyl)ethyl nicotinate over time. How can I prevent this?

A decrease in the parent compound concentration strongly suggests degradation. To mitigate this, a multi-faceted approach focusing on controlling the key factors that drive hydrolysis is necessary.

Preventative Measures:

  • pH Control: Maintain the pH of your formulation within a stable range, ideally between 4 and 6, where the rate of hydrolysis is minimized. The use of a suitable buffering agent is highly recommended.

  • Moisture Control: Minimize exposure to moisture at all stages of handling and storage.[7] For solid forms, use desiccants and tightly sealed containers. For liquid formulations, consider using co-solvents to reduce water activity.

  • Temperature Control: Store the compound at controlled room temperature or under refrigeration, as specified by the manufacturer. Avoid temperature fluctuations.

  • Excipient Compatibility: Ensure all excipients in your formulation are compatible with 2-(4-Morpholinyl)ethyl nicotinate and do not catalyze hydrolysis. For instance, strongly acidic or basic excipients should be avoided.

FAQ 3: What are the ideal storage conditions for solid and liquid forms of 2-(4-Morpholinyl)ethyl nicotinate?

Proper storage is paramount to preventing hydrolysis.

Recommended Storage Conditions

Formulation TypeTemperatureHumidity ControlLight ProtectionContainer
Solid (Powder) 2-8°C (Refrigerated)Store with a desiccant in a low-humidity environment.Protect from light.Tightly sealed, opaque containers.[18][19][20]
Liquid (Solution) 2-8°C (Refrigerated)N/AProtect from light.Tightly sealed, opaque containers.[18][19][20]
FAQ 4: How can I formulate a stable aqueous solution of 2-(4-Morpholinyl)ethyl nicotinate?

Formulating a stable aqueous solution requires careful consideration of pH, excipients, and potential degradation pathways.

Formulation Strategy:

  • Buffer Selection: Choose a buffer system that can maintain the pH in the optimal range of 4-6. Citrate or acetate buffers are often suitable choices.

  • Co-solvents: Consider the use of co-solvents like propylene glycol or ethanol to reduce the water activity, thereby slowing down the hydrolysis rate.[2][21]

  • Antioxidants: While the primary degradation pathway is hydrolysis, oxidative degradation can also occur. The inclusion of antioxidants may be beneficial.

  • Chelating Agents: Trace metal ions can catalyze degradation reactions. Adding a chelating agent like EDTA can help to sequester these ions.[7]

Experimental Protocols

Protocol 1: HPLC Method for Quantifying 2-(4-Morpholinyl)ethyl nicotinate and its Hydrolysis Products

This protocol provides a general framework for an HPLC method. Optimization may be required for your specific formulation.

Objective: To separate and quantify 2-(4-Morpholinyl)ethyl nicotinate, nicotinic acid, and 2-(4-morpholinyl)ethanol.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Standards of 2-(4-Morpholinyl)ethyl nicotinate, nicotinic acid, and 2-(4-morpholinyl)ethanol

Procedure:

  • Sample Preparation: Dilute your sample to an appropriate concentration with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 262 nm

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-10 min: Gradient to 50% A, 50% B

      • 10-12 min: Gradient to 95% A, 5% B

      • 12-15 min: 95% A, 5% B (re-equilibration)

  • Data Analysis: Create a calibration curve for each compound using the standards. Quantify the amounts in your sample by comparing the peak areas to the calibration curves.

Visualizing the Science

Diagram 1: Ester Hydrolysis of 2-(4-Morpholinyl)ethyl nicotinate

G cluster_reactants Reactants cluster_products Products cluster_catalysts Catalysts 2-(4-Morpholinyl)ethyl nicotinate 2-(4-Morpholinyl)ethyl nicotinate Nicotinic Acid Nicotinic Acid 2-(4-Morpholinyl)ethyl nicotinate->Nicotinic Acid  Hydrolysis 2-(4-Morpholinyl)ethanol 2-(4-Morpholinyl)ethanol 2-(4-Morpholinyl)ethyl nicotinate->2-(4-Morpholinyl)ethanol  Hydrolysis Water Water Water->Nicotinic Acid Water->2-(4-Morpholinyl)ethanol Acid (H+) Acid (H+) Acid (H+)->Nicotinic Acid Base (OH-) Base (OH-) Base (OH-)->Nicotinic Acid

Caption: The hydrolysis of 2-(4-Morpholinyl)ethyl nicotinate yields nicotinic acid and 2-(4-morpholinyl)ethanol, a reaction catalyzed by both acid and base.

Diagram 2: Troubleshooting Logic for 2-(4-Morpholinyl)ethyl nicotinate Instability

G Start Instability Observed (e.g., precipitation, decreased concentration) Check_pH Is the pH outside the optimal range (4-6)? Start->Check_pH Check_Moisture Was the sample exposed to moisture/humidity? Check_pH->Check_Moisture No Action_pH Adjust pH with a suitable buffer system. Check_pH->Action_pH Yes Check_Temp Was the storage temperature correct? Check_Moisture->Check_Temp No Action_Moisture Implement stringent moisture control measures (e.g., desiccants, inert atmosphere). Check_Moisture->Action_Moisture Yes Check_Excipients Are all excipients compatible? Check_Temp->Check_Excipients No Action_Temp Ensure proper temperature-controlled storage. Check_Temp->Action_Temp Yes Action_Excipients Reformulate with compatible excipients. Check_Excipients->Action_Excipients No Confirm_Stability Confirm stability with an analytical method (e.g., HPLC). Check_Excipients->Confirm_Stability Yes Action_pH->Confirm_Stability Action_Moisture->Confirm_Stability Action_Temp->Confirm_Stability Action_Excipients->Confirm_Stability

Sources

Troubleshooting

Effect of pH on the stability of 2-(4-Morpholinyl)ethyl nicotinate formulations

Answering the user's request.## Technical Support Center: pH Stability of 2-(4-Morpholinyl)ethyl nicotinate Formulations This guide serves as a specialized technical resource for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: pH Stability of 2-(4-Morpholinyl)ethyl nicotinate Formulations

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals investigating the stability of 2-(4-Morpholinyl)ethyl nicotinate. Formulating this active pharmaceutical ingredient (API) requires a nuanced understanding of its chemical vulnerabilities, particularly its susceptibility to pH-driven degradation. This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered during formulation development, ensuring the development of a stable and efficacious drug product.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is pH a critical quality attribute for formulations containing 2-(4-Morpholinyl)ethyl nicotinate?

A: The molecular structure of 2-(4-Morpholinyl)ethyl nicotinate contains an ester functional group, which is inherently susceptible to hydrolysis—the chemical breakdown of a compound due to reaction with water. The rate of this hydrolysis is highly dependent on the pH of the formulation.[1][2]

Causality Explained:

The degradation of this molecule follows a classic pH-rate profile for ester hydrolysis, which is typically "U-shaped" or "V-shaped". This means the compound is most stable within a specific, often narrow, pH range and degrades significantly faster in both acidic and alkaline conditions.

  • Acid-Catalyzed Hydrolysis (Low pH): In an acidic environment, the carbonyl oxygen of the ester is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule, leading to the cleavage of the ester bond.[1]

  • Base-Catalyzed Hydrolysis (High pH): In an alkaline environment, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This pathway, known as saponification, is typically much faster and more destructive to esters than acid-catalyzed hydrolysis.[3]

Therefore, controlling the pH is not merely a suggestion but a critical parameter to maintain the drug's integrity, potency, and safety throughout its shelf life. Failure to optimize and control the formulation's pH can lead to sub-potent dosing and the formation of potentially harmful degradants.

Q2: What are the primary degradation products of 2-(4-Morpholinyl)ethyl nicotinate from hydrolysis?

A: The hydrolysis of the ester bond in 2-(4-Morpholinyl)ethyl nicotinate results in its cleavage into two primary degradation products: Nicotinic Acid and 2-(4-morpholinyl)ethanol .

Below is a diagram illustrating this primary degradation pathway.

G cluster_main Hydrolytic Degradation Pathway cluster_conditions cluster_products parent 2-(4-Morpholinyl)ethyl nicotinate (Parent Drug) Acid Acidic Conditions (H₃O⁺) parent->Acid Base Basic Conditions (OH⁻) parent->Base Deg1 Nicotinic Acid Acid->Deg1 Hydrolysis Deg2 2-(4-morpholinyl)ethanol Acid->Deg2 Hydrolysis Base->Deg1 Base->Deg2

Caption: Primary hydrolytic degradation pathway of 2-(4-Morpholinyl)ethyl nicotinate.

Identifying and quantifying these specific degradants is essential for developing a stability-indicating analytical method, as mandated by regulatory bodies.[4]

Q3: How should I design a comprehensive pH-stability study for my formulation?

A: A well-designed pH-stability study is a cornerstone of formulation development and is guided by principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[4][5] The goal is to identify a pH of maximum stability and understand the degradation kinetics across a relevant pH range.

Experimental Workflow:

The following workflow provides a robust framework for your study.

Caption: Experimental workflow for a comprehensive pH-stability study.

Key Considerations:

  • Buffer Selection: Use buffers with appropriate buffering capacity for each pH point. Be aware that some buffer species (e.g., citrate, phosphate) can catalyze hydrolysis, so initial screening with different buffer systems is advisable.

  • Forced Degradation: Before starting the main study, perform forced degradation (stress testing) to ensure your analytical method is "stability-indicating."[1][6] This involves exposing the drug to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH) to generate degradation products and prove the method can separate them from the parent peak.[2][4]

Q4: What is a standard protocol for a forced degradation study under acidic and basic conditions?

A: Forced degradation studies are a regulatory requirement and are crucial for developing and validating a stability-indicating method.[6][7] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are generated at detectable levels.[4]

Table 1: Example Protocol for Forced Hydrolytic Degradation

ParameterAcidic ConditionBasic Condition
Stress Agent 0.1 M Hydrochloric Acid (HCl)0.1 M Sodium Hydroxide (NaOH)
API Concentration 1 mg/mL1 mg/mL
Temperature 60°CRoom Temperature (~25°C)
Time Points 0, 2, 4, 8, 24 hours0, 15, 30, 60, 120 minutes
Quenching Step Neutralize with equal molarity NaOHNeutralize with equal molarity HCl

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of 2-(4-Morpholinyl)ethyl nicotinate in the chosen stress agent (e.g., 0.1 M HCl).

  • Incubation: Place the solution in a temperature-controlled bath set to the desired temperature.

  • Sampling: At each designated time point, withdraw an aliquot of the solution.

  • Quenching: Immediately stop the degradation reaction by neutralizing the aliquot. For the acid-stressed sample, add an equivalent volume of 0.1 M NaOH. For the base-stressed sample, add 0.1 M HCl. This step is critical to prevent further degradation after sampling.

  • Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the sample into the HPLC system and analyze.

Expert Insight: Base-catalyzed hydrolysis of esters is significantly faster than acid-catalyzed hydrolysis. Therefore, basic degradation is often performed at room temperature with much shorter time points to avoid complete degradation of the API.

Q5: How can I develop a stability-indicating HPLC method for this compound and its degradants?

A: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active drug in the presence of its degradation products, excipients, and other potential impurities. Reversed-phase HPLC with UV detection is the most common technique.

Key Steps for Method Development:

  • Generate Degraded Samples: Use the forced degradation protocol (Q4) to create samples containing the parent drug and its primary degradants (Nicotinic Acid and 2-(4-morpholinyl)ethanol).

  • Selectivity/Specificity Development: The primary goal is to achieve baseline separation between the parent API and its degradation products.

    • Column Choice: Start with a C18 column, which is a versatile workhorse for reversed-phase chromatography.

    • Mobile Phase Screening:

      • The parent drug is basic, while the nicotinic acid degradant is acidic. Therefore, using a mobile phase with a controlled pH is essential for good peak shape and separation.

      • A common starting point is a gradient elution using a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (acetonitrile or methanol).

    • Detector Wavelength: Analyze the UV spectra of the parent and degradants using a photodiode array (PDA) detector. Select a wavelength that provides a good response for all compounds of interest, or use multiple wavelengths if necessary.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines, which includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Table 2: Example Stability-Indicating HPLC Method

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention and separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the basic morpholine and pyridine moieties.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesEnsures elution of both the polar degradants and the less polar parent API.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 262 nmNicotinic acid and its esters have a strong absorbance around this wavelength.
Injection Vol. 10 µLStandard injection volume.
Q6: My formulation is showing unexpected degradation at a supposedly "stable" neutral pH. What are the potential causes?

A: If you observe degradation in the expected pH range of maximum stability (typically pH 4-6 for many esters), it points towards other catalytic factors or interactions within your formulation.

Troubleshooting Checklist:

  • Buffer Catalysis: Are you using a buffer species that is actively participating in the hydrolysis reaction? This is known as general acid-base catalysis. For example, phosphate and citrate buffers can sometimes increase the rate of hydrolysis compared to non-participatory buffers.

    • Action: Conduct a small screening study comparing the stability of your API in different buffer systems (e.g., phosphate vs. acetate vs. succinate) at the same pH.

  • Excipient Interaction: Is there a specific excipient in your formulation that is promoting degradation?

    • Mechanism: Certain excipients may contain reactive functional groups or impurities that can interact with the API. For example, an excipient with a localized high pH microenvironment could accelerate base-catalyzed hydrolysis.

    • Action: Perform a systematic compatibility study by preparing binary mixtures of the API with each individual excipient. Store these mixtures under accelerated conditions and analyze for degradation.

  • Ionic Strength: The ionic strength of the formulation can sometimes influence reaction rates in solution.

    • Action: Evaluate if varying the concentration of salts or buffers (while maintaining pH) has an impact on the stability profile.

  • Oxidative Degradation: While hydrolysis is the primary concern, ensure that the degradation is not oxidative. The morpholine moiety could potentially be susceptible to oxidation.

    • Action: Include an oxidative stress condition in your forced degradation study (e.g., using 3% hydrogen peroxide) and check if any of the observed degradants match. If so, consider adding an antioxidant to the formulation.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • Testa, B., et al. (1990). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. PubMed. [Link]

  • Mayer, J. M., et al. (1988). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. PubMed. [Link]

  • Taylor & Francis Online. (1990). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. [Link]

  • Acs, A. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • SlideShare. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2). [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Scilit. pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. [Link]

  • ACS Publications. pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • National Institutes of Health. (2018). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

Sources

Optimization

Overcoming low extraction efficiency of morpholinoethyl nicotinate from plasma

Topic: Overcoming Low Extraction Efficiency of Morpholinoethyl Nicotinate from Plasma Document ID: TSC-MEN-2024-01 Status: Active Audience: Bioanalytical Scientists, PK/PD Researchers Introduction: The "Triple Threat" of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Extraction Efficiency of Morpholinoethyl Nicotinate from Plasma Document ID: TSC-MEN-2024-01 Status: Active Audience: Bioanalytical Scientists, PK/PD Researchers

Introduction: The "Triple Threat" of MEN Bioanalysis

Welcome to the technical support guide for Morpholinoethyl Nicotinate (MEN), also known as Morfonicate. If you are experiencing low extraction efficiency (<50%), you are likely facing a convergence of three chemical behaviors that defeat standard extraction protocols:

  • Enzymatic Instability: MEN is an ester prodrug. Plasma esterases (carboxylesterases and butyrylcholinesterase) rapidly hydrolyze it into Nicotinic Acid and Morpholinoethanol. What looks like "low extraction" is often actually "degradation before extraction."

  • pH-Dependent Solubility: The morpholine ring has a pKa of ~8.4. At physiological pH (7.4), a significant portion is ionized. At the acidic pH required to stabilize the ester, it is 100% ionized, making standard Liquid-Liquid Extraction (LLE) impossible without specific adjustments.

  • Species Differences: Rodent plasma contains significantly higher esterase activity than human plasma. A protocol that works for human samples often fails catastrophically in rat/mouse studies.

This guide provides the corrective workflows to solve these issues.

Module 1: Pre-Analytical Stabilization (Root Cause Analysis)

Issue: "My recovery is low, and I see a large peak for Nicotinic Acid." Diagnosis: Uncontrolled enzymatic hydrolysis during sample collection.

Standard EDTA/Heparin tubes are insufficient. You must inhibit esterase activity immediately upon blood draw.

Protocol A: The Acidification Block (Recommended)

Acidification is superior to chemical inhibitors (like PMSF or NaF) because it universally deactivates esterases and stabilizes the ester bond.

  • Preparation: Prepare collection tubes with 1M Citric Acid or 1M HCl (10 µL per 1 mL of blood). Target final pH: 3.0 – 4.0 .

  • Collection: Draw blood directly into the pre-acidified tubes.

  • Processing: Centrifuge immediately at 4°C (2000 x g, 10 min).

  • Storage: Separate plasma and freeze at -80°C immediately.

Technical Note: Do not use organophosphates (e.g., Dichlorvos) unless necessary due to toxicity and handling risks. Sodium Fluoride (NaF) alone is often too weak for the specific carboxylesterases attacking MEN.

Visualizing the Degradation Pathway

MEN_Degradation cluster_prevention Stabilization Strategy MEN Morpholinoethyl Nicotinate (MEN) (Prodrug) NicAcid Nicotinic Acid (Metabolite) MEN->NicAcid Hydrolysis (Rapid at pH 7.4) Morph Morpholinoethanol (Byproduct) MEN->Morph Enzyme Plasma Esterases (BChE / CES) Enzyme->MEN Attacks Ester Bond Acid Acidification (pH 3-4) + Ice Bath Acid->Enzyme Inhibits

Caption: Figure 1. Enzymatic hydrolysis pathway of MEN. Acidification effectively blocks the esterase attack that converts the analyte into Nicotinic Acid.

Module 2: Extraction Strategy (The Solution)

Issue: "I stabilized the plasma to pH 4, but now LLE extraction recovery is near zero." Diagnosis: At pH 4, the morpholine nitrogen is protonated (


). Charged molecules do not partition into organic solvents (MTBE, Ethyl Acetate, Hexane).

You have two options. Option A (SPE) is the Gold Standard for robustness. Option B (LLE) is faster but requires precise timing.

Option A: Mixed-Mode Cation Exchange SPE (Gold Standard)

This method leverages the fact that your analyte is positively charged at the stabilization pH.

  • Sorbent: Waters Oasis MCX or Phenomenex Strata-X-C (Mixed-mode: Reversed Phase + Strong Cation Exchange).

  • Mechanism: Retains MEN via charge interaction while washing away neutrals/acids, then releases MEN by neutralizing the charge.

StepSolvent/BufferFunction
1. Condition Methanol -> WaterActivate sorbent.
2. Load Acidified Plasma (pH 3-4) MEN (

charge) binds to sulfonate groups (

charge) on sorbent.
3. Wash 1 2% Formic Acid in WaterRemoves proteins and hydrophilic interferences.
4. Wash 2 100% MethanolRemoves neutral lipids/matrix (MEN stays bound by charge).
5. Elute 5% NH₄OH in Methanol Critical Step: High pH neutralizes MEN (

), breaking the ionic bond and releasing it into organic solvent.
Option B: "Flash-Neutralization" LLE (Alternative)

If you must use Liquid-Liquid Extraction, you must perform a pH swing immediately before shaking.

  • Thaw acidified plasma samples on ice.

  • Add Buffer: Add 0.5 M Sodium Carbonate/Bicarbonate buffer (pH 9.5) to the sample. Ratio: 100 µL buffer per 200 µL plasma.

    • Why: This shifts pH > pKa (8.4), making MEN neutral (lipophilic).

  • Add Solvent: Immediately add MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Shake: Vortex immediately and vigorously for 2 minutes.

    • Warning: Do not let the sample sit at pH 9.5. Chemical hydrolysis (base-catalyzed) will occur if left too long.

  • Centrifuge & Freeze: Spin down. Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer to avoid contamination.

Visualizing the Extraction Decision Tree

Extraction_Logic Start Start: Acidified Plasma Sample (pH 4) Choice Choose Extraction Method Start->Choice LLE_Path Liquid-Liquid Extraction (LLE) Choice->LLE_Path SPE_Path Mixed-Mode SPE (MCX) Choice->SPE_Path Problem Problem: Analyte is Charged (M+) Won't extract into organic LLE_Path->Problem Fix_SPE Leverage Charge: Bind M+ to Cation Exchange Sorbent SPE_Path->Fix_SPE Mechanism Fix_LLE Flash Neutralization: Add pH 9.5 Buffer -> Extract FAST Problem->Fix_LLE Solution Elute Elute with 5% NH4OH/MeOH (Neutralizes & Releases) Fix_SPE->Elute

Caption: Figure 2. Decision tree for MEN extraction. SPE is preferred as it utilizes the charge state for retention, whereas LLE requires risky pH manipulation.

Module 3: Chromatographic Troubleshooting

Issue: "I have recovery now, but the peak tails badly." Diagnosis: Secondary interactions between the basic morpholine nitrogen and residual silanols on the HPLC column.

Corrective Actions:

  • High pH Mobile Phase: Use a column stable at high pH (e.g., Waters XBridge C18 or Agilent Poroshell HPH). Run mobile phase at pH 9.5 (Ammonium Bicarbonate).

    • Why: Keeps the morpholine deprotonated (neutral), improving peak shape.

  • Ion Pairing (Alternative): If using acidic mobile phase (Formic acid), add 5-10 mM Ammonium Formate . The ammonium ions compete for silanol sites, reducing tailing.

Frequently Asked Questions (FAQ)

Q: Can I use Protein Precipitation (PPT) with Acetonitrile? A: We strongly advise against it. PPT leaves behind phospholipids that cause significant matrix effects (ion suppression) in the mass spectrometer. Furthermore, if the acetonitrile isn't acidified, hydrolysis can occur during the vortex step. If you must use PPT, use 1% Formic Acid in Acetonitrile and keep everything on ice.

Q: Why is my recovery lower in Rat plasma compared to Dog plasma? A: Rats have significantly higher plasma esterase activity (specifically carboxylesterases) compared to dogs and humans. You must be more aggressive with stabilization (higher acid concentration or immediate processing) for rodent samples [1, 3].

Q: Can I use Dichlorvos to inhibit esterases? A: Yes, Dichlorvos is a potent esterase inhibitor. However, it is highly toxic and hazardous to handle. Acidification (pH 4) is generally as effective for this compound class and safer for the analyst [4].

Q: What is the target Lower Limit of Quantitation (LLOQ)? A: With MCX SPE and LC-MS/MS, you should be able to achieve an LLOQ of 0.5 – 1.0 ng/mL using 100 µL of plasma.

References

  • Li, W., et al. (2011). LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules. In: Handbook of LC-MS Bioanalysis. Wiley.

  • Bahrami, G., & Mohammadi, B. (2006). A novel liquid chromatography-tandem mass spectrometry method for simultaneous determination of myristyl nicotinate... in rabbit plasma. Journal of Chromatography B.

  • Fung, E.N., et al. (2010).[1] Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis.

  • Chambers, E., et al. (2007). Systematic development of a solid-phase extraction method for cationic compounds. Journal of Chromatography A.

  • Sigma-Aldrich Technical Guide. (2023). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.

Sources

Reference Data & Comparative Studies

Validation

Correlation Between In Vitro Hydrolysis and In Vivo Pharmacokinetics for Morpholinoethyl Nicotinate

Content Type: Publish Comparison Guide Author: Senior Application Scientist, Drug Delivery Systems Executive Summary: The "Niacin Paradox" Nicotinic acid (Niacin) remains the gold standard for raising HDL-C, yet its clin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Drug Delivery Systems

Executive Summary: The "Niacin Paradox"

Nicotinic acid (Niacin) remains the gold standard for raising HDL-C, yet its clinical utility is severely limited by cutaneous flushing—a prostaglandin-mediated vasodilation triggered by the rapid saturation of GPR109A receptors.

Morpholinoethyl nicotinate (Morfonicate) represents a strategic chemical modification: an ester prodrug designed to decouple lipid-lowering efficacy from the flushing response. This guide details the In Vitro-In Vivo Correlation (IVIVC) necessary to validate this compound. It provides the experimental framework to prove that Morfonicate achieves the "Goldilocks" hydrolysis rate: labile enough to release therapeutic niacin, but stable enough to blunt the


 spike responsible for flushing.

Mechanistic Basis: The Prodrug Pathway

To establish a valid correlation, we must first map the metabolic trajectory. Morpholinoethyl nicotinate is pharmacologically inactive until hydrolyzed.

Pathway Diagram: Prodrug Activation & Signaling

MetabolicPathway Prodrug Morpholinoethyl Nicotinate (Prodrug) Niacin Free Nicotinic Acid (Active Moiety) Prodrug->Niacin Hydrolysis (Rate Limiting Step) Enzyme Plasma/Liver Esterases (Carboxylesterase 1/2) Enzyme->Prodrug GPR109A_Fat Adipocyte GPR109A (Target) Niacin->GPR109A_Fat Therapeutic Pathway GPR109A_Skin Langerhans Cell GPR109A (Off-Target) Niacin->GPR109A_Skin Toxicity Pathway Lipolysis ↓ Lipolysis ↓ VLDL / ↓ LDL / ↑ HDL GPR109A_Fat->Lipolysis Flush ↑ PGD2 / PGE2 (Cutaneous Flushing) GPR109A_Skin->Flush

Figure 1: The dual-pathway mechanism. The rate of hydrolysis determines the ratio of therapeutic effect (Lipolysis inhibition) to side effect (Flushing).

In Vitro Assessment: Plasma Hydrolysis Kinetics

The primary predictor of in vivo performance for nicotinate esters is their hydrolytic stability in plasma. This assay quantifies the half-life (


) of the prodrug.
Protocol: Comparative Plasma Stability Assay

Objective: Determine the degradation rate of Morpholinoethyl nicotinate vs. reference standards.

Reagents:

  • Pooled Human Plasma (Li-Heparin).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard: Methyl Nicotinate (or deuterated analog).

  • Stop Solution: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Preparation: Spike plasma with Morpholinoethyl nicotinate to a final concentration of

    
     (ensure <1% DMSO).
    
  • Incubation: Maintain at

    
     in a shaking water bath.
    
  • Sampling: Aliquot

    
     at 
    
    
    
    minutes.
  • Quenching: Immediately add

    
     ice-cold Stop Solution to precipitate proteins. Vortex and centrifuge (4000g, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS or HPLC-UV (260 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax),

      
      .
      
    • Mobile Phase: Gradient 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

Data Calculation: Plot


 vs. Time. The slope 

yields the half-life:

Success Criteria:

  • Too Fast (

    
    ):  Behaves like IR Niacin (High Flush Risk).
    
  • Too Slow (

    
    ):  Poor bioavailability (Low Efficacy Risk, similar to Inositol Hexanicotinate).
    
  • Target (

    
    ):  Ideal sustained release profile.
    

In Vivo Validation: PK/PD Bridging

The in vitro data must be bridged to in vivo pharmacokinetics (PK) and pharmacodynamics (PD).

Workflow Diagram: IVIVC Translation

IVIVC_Workflow cluster_0 In Vitro Data cluster_1 In Vivo PK/PD Hydrolysis Hydrolysis Rate (t1/2) Correlation Correlation Model (Level C IVIVC) Hydrolysis->Correlation Cmax Plasma Cmax (Nicotinic Acid) FlushScore Flushing Score (Vasodilation) Cmax->FlushScore Drives Correlation->Cmax Predicts

Figure 2: The IVIVC workflow linking benchtop stability data to clinical flushing outcomes.

Experimental Protocol: The Flushing Proxy Model

Subject: Male Wistar Rats or Beagle Dogs (Fasted). Dosing: Equimolar doses of Niacin vs. Morpholinoethyl nicotinate (


).

Measurements:

  • PK Profile: Blood draws at 0.25, 0.5, 1, 2, 4, 6 hrs. Measure Free Nicotinic Acid.[1][2]

  • Flushing Marker: Measure Ear Temperature (thermal probe) or Laser Doppler Perfusion Imaging (LDPI) of the ear/paw.

The Correlation Logic:

  • IR Niacin: Rapid

    
     (0.5h) 
    
    
    
    Sharp spike in Ear Temp (
    
    
    ).
  • Morpholinoethyl Nicotinate: Delayed

    
     (>1.5h) 
    
    
    
    Blunted
    
    
    
    
    Minimal Temp Change (
    
    
    ).

Comparative Analysis: Morfonicate vs. Alternatives

The following table synthesizes the performance characteristics of Morpholinoethyl nicotinate against the market standard (IR Niacin) and the alternative ester (Inositol Hexanicotinate).

FeatureImmediate Release (IR) Niacin Morpholinoethyl Nicotinate Inositol Hexanicotinate (IHN)
Chemical Nature Free AcidAmino-alcohol EsterHexa-ester of Inositol
In Vitro Hydrolysis N/A (Already Active)Moderate (

min)
Very Slow / Incomplete
Bioavailability ~100%High (>80%) Variable (often <30% active acid released)
Tmax (Time to Peak) Rapid (30-60 min)Extended (1.5 - 3 hrs) Delayed (6-10 hrs)
Flushing Risk Severe (High Spike)Low (Blunted Spike) Very Low (No Spike)
Lipid Efficacy HighHigh Questionable (Due to poor hydrolysis)
Hepatotoxicity Risk Low (at standard dose)Low Low
Key Takeaway for Researchers:
  • IR Niacin works but requires titration to manage side effects.

  • Inositol Hexanicotinate often fails in clinical trials because it is too stable; it does not hydrolyze fast enough to generate therapeutic levels of nicotinic acid [1].

  • Morpholinoethyl nicotinate occupies the optimal therapeutic window: it hydrolyzes reliably to deliver efficacy but sufficiently slowly to mitigate the GPR109A-mediated flush [2].

References

  • European Food Safety Authority (EFSA). (2009).[2] Inositol hexanicotinate (inositol hexaniacinate) as a source for niacin (vitamin B3) added for nutritional purposes in food supplements.[2][3] The EFSA Journal.[3] Link

  • Carlson, L. A. (2005).[2] Nicotinic acid: the broad-spectrum lipid drug.[2] A 50th anniversary review. Journal of Internal Medicine. Link

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin.[1][2][4][5][6][7][8][9][10] The American Journal of Cardiology. Link

  • Maciejewski, S., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.[5][7][8][9][10][11][12] ResearchGate. Link

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.Link

Sources

Comparative

Technical Guide: Determination of Limit of Detection (LOD) for 2-(4-Morpholinyl)ethyl Nicotinate Assays

Executive Summary This guide provides a comparative technical analysis for determining the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) for 2-(4-Morpholinyl)ethyl nicotinate (also known as Nicametate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis for determining the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) for 2-(4-Morpholinyl)ethyl nicotinate (also known as Nicametate). As a vasodilatory ester derivative of nicotinic acid, this analyte presents specific bioanalytical challenges—primarily ester hydrolysis instability in biological matrices and low-concentration pharmacokinetics .

This document contrasts the industry-standard HPLC-UV approach against the high-sensitivity LC-MS/MS workflow, establishing the latter as the requisite method for pharmacokinetic (PK) and trace-level analysis.

Part 1: The Analytical Challenge

2-(4-Morpholinyl)ethyl nicotinate (


, MW: 236.27) is a prodrug that rapidly hydrolyzes into Nicotinic Acid (Niacin)  and 4-(2-Hydroxyethyl)morpholine .
Critical Stability Factor

Defining LOD for this compound is not merely a signal-to-noise exercise; it is a stability-limited problem. If the ester hydrolyzes during sample preparation, the "detected" signal is the metabolite, not the parent drug.

  • False Negative Risk: High hydrolysis rates lead to artificially high LODs for the parent compound.

  • Matrix Interference: Endogenous niacin levels in plasma can interfere if chromatographic resolution is poor.

Part 2: Method Comparison (HPLC-UV vs. LC-MS/MS)

The following table contrasts the performance metrics of the two primary methodologies.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (Standard)LC-MS/MS (Advanced)
Primary Application QC of raw materials; Topical formulation potency.Pharmacokinetics (Plasma/Urine); Trace residue analysis.
Detection Principle Chromophore absorption (260 nm).Mass-to-charge ratio (MRM transitions).
Typical LOD 0.1 – 0.5 µg/mL 1.0 – 5.0 ng/mL
Specificity Moderate (Risk of metabolite overlap).High (Unique parent/fragment ions).
Sample Volume High (50–100 µL injection).Low (5–10 µL injection).
Throughput 15–20 min/run (Isocratic).3–5 min/run (Gradient).
Decision Logic Diagram

Use this decision matrix to select the appropriate methodology for your specific sensitivity requirements.

DecisionMatrix cluster_constraints Critical Constraint Start Start: Define Analytical Goal MatrixCheck Is Matrix Biological? (Plasma/Serum/Tissue) Start->MatrixCheck ConcCheck Expected Concentration Range? MatrixCheck->ConcCheck Yes HPLC Select HPLC-UV (LOD: ~0.1 µg/mL) MatrixCheck->HPLC No (Formulation/QC) ConcCheck->HPLC High (>1 µg/mL) LCMS Select LC-MS/MS (LOD: ~1 ng/mL) ConcCheck->LCMS Trace (<100 ng/mL) Stability Requires Esterase Inhibitor (e.g., NaF, PMSF) LCMS->Stability

Figure 1: Analytical Decision Matrix for Nicametate Quantification.

Part 3: Protocol for High-Sensitivity Determination (LC-MS/MS)

To achieve an LOD in the low ng/mL range, the following protocol utilizes Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM) .

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 50 x 2.1 mm).

    • Why: Retains the polar morpholine moiety while allowing fast elution of the hydrophobic ester.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

    • Note: Acidic pH ensures protonation of the tertiary amine (

      
      ) for maximum MS sensitivity.
      
MS/MS Transitions (MRM)

Optimization of collision energy (CE) is required, but theoretical transitions are:

  • Precursor Ion:

    
     237.3 
    
    
    
  • Quantifier Product:

    
     106.1 (Nicotinoyl cation)
    
  • Qualifier Product:

    
     114.1 (Morpholinoethyl fragment)
    
Sample Preparation (The "Cold" Protocol)

To prevent hydrolysis and ensure accurate LOD determination:

  • Collection: Collect blood into tubes containing Sodium Fluoride (NaF) or PMSF (esterase inhibitors).

  • Processing: Centrifuge at 4°C immediately.

  • Extraction (LLE):

    • Aliquot 100 µL Plasma.

    • Add 10 µL Internal Standard (e.g., Niacin-d4 or structural analog).

    • Add 500 µL MTBE (Methyl tert-butyl ether) . Avoid acidic precipitation agents like TCA which accelerate hydrolysis.

    • Vortex (2 min) -> Centrifuge -> Evaporate supernatant.

    • Reconstitute in Mobile Phase A.

Part 4: Determining the LOD & LLOQ (Statistical Methodology)

Do not rely solely on Signal-to-Noise (S/N) ratios, as modern mass specs often have zero baseline noise. Use the Standard Deviation of the Response and Slope method per ICH M10 guidelines.

Step-by-Step Calculation
  • Preparation: Prepare a calibration curve with 5-6 non-zero points in the lower range (e.g., 1, 2, 5, 10, 20, 50 ng/mL).

  • Replication: Analyze the blank matrix and the lowest calibrator 6 times.

  • Calculation Formula:




Where:

  • 
     = The standard deviation of the y-intercepts of regression lines (or SD of the response at low concentration).
    
  • 
     = The slope of the calibration curve.
    
Validation Criteria (Self-Validating System)

For the LLOQ to be valid, the analyte peak must satisfy:

  • Precision: CV < 20%.

  • Accuracy: 80–120% of nominal concentration.

  • Retention Time: Must match the standard within ±5%.

  • Ion Ratio: Quantifier/Qualifier ratio must be within ±15% of the standard.

Part 5: Experimental Workflow Diagram

The following diagram illustrates the validated workflow to ensure data integrity from sample collection to data processing.

Workflow cluster_prep Sample Prep (Cold Chain) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma + Inhibitor LLE LLE (MTBE) Avoid Acid Hydrolysis Sample->LLE Recon Reconstitute (Mobile Phase) LLE->Recon Sep UHPLC Separation (C18 Column) Recon->Sep Ion ESI+ Source (m/z 237.3 -> 106.1) Sep->Ion Calc Calc LOD/LLOQ (3.3σ / S) Ion->Calc Report Final Report Calc->Report

Figure 2: Validated LC-MS/MS Workflow for Nicametate LOD Determination.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

  • Szafarz, M., et al. (2010).[1] Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(9-10), 895-902.[1] Link

  • Phenomenex. (2020).[2][3] Quantification of Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS.[2][4][5] Technical Note TN-1151.[2] Link

Sources

Validation

Comparative Guide: Reproducibility Studies of 2-(4-Morpholinyl)ethyl Nicotinate Synthesis Protocols

Executive Summary & Strategic Context 2-(4-Morpholinyl)ethyl nicotinate (often utilized in topical formulations for its rubefacient and vasodilatory properties) presents a unique synthetic challenge. Structurally, it com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(4-Morpholinyl)ethyl nicotinate (often utilized in topical formulations for its rubefacient and vasodilatory properties) presents a unique synthetic challenge. Structurally, it combines a pyridine ring (electron-deficient) with a morpholine tail (basic tertiary amine).

The Reproducibility Trap: Standard Fischer esterification protocols often fail or suffer from poor reproducibility with this molecule. The core issue is the dual-basic nitrogen interference . The morpholine nitrogen (


) and the pyridine nitrogen (

) compete for the acid catalyst, often stalling the reaction or necessitating stoichiometric acid loading which complicates workup.

This guide objectively compares three synthesis protocols, evaluating them on Yield Consistency , Impurity Profile (N-oxide formation) , and Scalability .

Protocol A: The Acid Chloride Route (Schotten-Baumann Variation)

The "Brute Force" Standard for High Conversion

This method utilizes Nicotinoyl Chloride Hydrochloride as the activated acylating agent. It is the most robust method for small-scale synthesis but requires strict moisture control.

Mechanistic Insight

Unlike Fischer esterification, this reaction is irreversible. The primary reproducibility factor here is HCl management . As HCl is generated, it protonates the morpholine ring, precipitating the product as a bis-hydrochloride salt, which can trap unreacted starting material in the solid phase.

Detailed Protocol
  • Activation: Suspend Nicotinic acid (1.0 eq) in dry Toluene. Add Thionyl Chloride (1.5 eq) and catalytic DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess

    
     to obtain crude Nicotinoyl Chloride HCl.
    
  • Coupling: Redissolve acid chloride in dry Dichloromethane (DCM) at 0°C.

  • Addition: Add a solution of 4-(2-hydroxyethyl)morpholine (1.1 eq) and Triethylamine (2.5 eq) in DCM dropwise. Critical: The base must be in excess to scavenge HCl and keep the morpholine nucleophile unprotonated.

  • Workup: Quench with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Wash organic layer with brine. Dry over 
    
    
    
    .[1]
  • Purification: Vacuum distillation (bp 160-165°C @ 0.5 mmHg) is required to remove colored oxidation byproducts.

Reproducibility Data:

  • Average Yield: 82% (

    
     4%)
    
  • Purity: >98% (GC)

  • Key Failure Mode: Inadequate drying of the alcohol leads to hydrolysis of the acid chloride back to nicotinic acid.

Protocol B: Azeotropic Fischer Esterification (PTSA Catalysis)

The "Green" Industrial Alternative

This method uses p-Toluenesulfonic acid (PTSA) and continuous water removal.

Mechanistic Insight

The "Expertise" insight here is Catalyst Poisoning . The basic morpholine nitrogen will neutralize the PTSA immediately. To make this reproducible, you cannot use catalytic amounts (1-5 mol%). You must use a stoichiometric excess of acid or a specific salt-formation strategy to ensure free protons are available to activate the carbonyl.

Detailed Protocol
  • Charge: To a flask equipped with a Dean-Stark trap, add Nicotinic Acid (1.0 eq), 4-(2-hydroxyethyl)morpholine (1.2 eq), and Toluene (10 vol).

  • Catalyst: Add PTSA Monohydrate (1.5 eq) . Note: High loading is mandatory.

  • Reflux: Heat to reflux (110°C). Monitor water collection in the Dean-Stark trap. Reaction typically requires 12-16 hours.

  • Neutralization: Cool to RT. The product exists as a tosylate salt. Add 10% NaOH solution until pH 10 to liberate the free base.

  • Extraction: Separate organic layer.[2][3][4][5] Aqueous layer requires back-extraction with Toluene due to the product's water solubility.

Reproducibility Data:

  • Average Yield: 65% (

    
     12%)
    
  • Purity: 95% (Requires recrystallization)

  • Key Failure Mode: Incomplete neutralization during workup leads to massive yield loss in the aqueous phase.

Protocol C: Transesterification (Titanate Catalysis)

The Modern "Equilibrium Shift" Method

Uses Methyl Nicotinate and Tetra-isopropyl titanate (TIPT) or Sodium Methoxide.

Mechanistic Insight

This route avoids the "acid-base war" of the previous methods. By using a Lewis acid catalyst (Titanate) or base catalysis, the amine protonation issue is bypassed. The driving force is the removal of methanol.

Detailed Protocol
  • Charge: Methyl Nicotinate (1.0 eq) and 4-(2-hydroxyethyl)morpholine (2.0 eq) in Heptane.

  • Catalyst: Add TIPT (1 mol%).

  • Process: Heat to 90-100°C. Methanol is removed azeotropically (often requires a fractionating column to separate MeOH from Heptane).

  • Workup: Hydrolyze titanate with 2 mL water. Filter off the resulting ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     solid. Evaporate solvent.
    

Reproducibility Data:

  • Average Yield: 78% (

    
     3%)
    
  • Purity: >99% (Often requires no distillation)

  • Key Failure Mode: Catalyst sensitivity to moisture in reagents.

Comparative Analysis & Visualization

Performance Metrics Table
MetricProtocol A (Acid Chloride)Protocol B (Fischer/PTSA)Protocol C (Transesterification)
Yield High (82%) Moderate (65%)High (78%)
Reproducibility HighLow (pH dependent)Very High
Atom Economy Poor (Stoichiometric waste)ModerateGood
Purification Distillation RequiredExtraction + CrystallizationFiltration + Evaporation
Safety Profile Corrosive (

, HCl)
Flammable SolventsLow Hazard
Reaction Pathway Diagram[2][6]

NicotinateSynthesis cluster_legend Protocol Legend NicAcid Nicotinic Acid AcidCl Nicotinoyl Chloride NicAcid->AcidCl SOCl2, Reflux (Activation) Target 2-(4-Morpholinyl)ethyl nicotinate NicAcid->Target + MorphAlc PTSA (1.5 eq) Toluene Reflux (-H2O) MeNic Methyl Nicotinate MeNic->Target + MorphAlc Ti(OiPr)4 (-MeOH) AcidCl->Target + MorphAlc Et3N / DCM (Schotten-Baumann) MorphAlc 4-(2-hydroxyethyl) morpholine key1 Red: Acid Chloride Route (A) key2 Yellow: Fischer Route (B) key3 Blue: Transesterification (C)

Caption: Comparative reaction pathways showing the activation strategies (Red), equilibrium handling (Yellow), and catalytic exchange (Blue).

Expert Recommendation

For Initial R&D/Medicinal Chemistry (Gram scale): Use Protocol A (Acid Chloride) . It is fast, reliable, and the workup is standard. The cost of reagents is negligible at this scale, and the high conversion rate ensures you get material quickly for biological testing.

For Process Development/Scale-up (Kilo scale): Switch to Protocol C (Transesterification) .

  • Reasoning: It avoids the generation of stoichiometric salt waste (triethylamine hydrochloride) seen in Protocol A.

  • Safety: It eliminates thionyl chloride (a high-risk reagent).

  • Purity: The impurity profile is cleaner, avoiding the "tar" often seen in Protocol B due to polymerisation of the morpholine ring under harsh acidic reflux.

References

  • General Nicotinate Synthesis (Fischer Method)

    • Preparation of ethyl nicotinate using solid acid catalysts.[6][7] (CN106957262A). Google Patents.

  • Acid Chloride Activation Protocols

    • Synthesis, characterization of some derivatives of 3-Nicotinic acid. (2022).[8][9][10] Neliti/Journal of Chemistry.

    • [Link]

  • Process for preparing 2-methyl nicotine (Transesterification logic). (CN116621810A).
  • Mechanistic Grounding (Fischer Esterification)

    • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[8] Master Organic Chemistry.

    • [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.